N-cyclopropylcyclopentanamine
Description
BenchChem offers high-quality N-cyclopropylcyclopentanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropylcyclopentanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylcyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-7(3-1)9-8-5-6-8/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLXEGAYCJQFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307389 | |
| Record name | N-Cyclopropylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-59-6 | |
| Record name | N-Cyclopropylcyclopentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-cyclopropylcyclopentanamine molecular structure
An In-Depth Technical Guide to N-cyclopropylcyclopentanamine: Synthesis, Characterization, and Potential Applications
N-cyclopropylcyclopentanamine is a secondary amine featuring a unique combination of a cyclopentyl and a cyclopropyl moiety. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via reductive amination. While specific experimental spectroscopic data is not widely available in peer-reviewed literature, this document presents predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, and discusses the expected characteristic signals in Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on established principles and data from analogous structures. Furthermore, the potential applications of N-cyclopropylcyclopentanamine in drug discovery and medicinal chemistry are explored, drawing insights from the known pharmacological profiles of related cyclopropylamine and cyclopentanamine derivatives. This whitepaper is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating theoretical knowledge and practical guidance on this intriguing molecule.
Introduction: The Structural and Functional Significance of N-cyclopropylcyclopentanamine
The incorporation of small, strained ring systems into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. The cyclopropyl group, in particular, is a bioisostere of a phenyl ring and can impart favorable characteristics such as increased metabolic stability, enhanced potency, and improved membrane permeability.[1][2] The cyclopentanamine scaffold, on the other hand, provides a versatile anchor for further functionalization and has been identified in various biologically active compounds.[3] N-cyclopropylcyclopentanamine, by combining these two key structural motifs, represents a molecule of significant interest for the exploration of new chemical space in drug discovery.
The inherent ring strain of the cyclopropyl group not only influences the molecule's conformation but also its electronic properties, which can lead to unique interactions with biological targets.[4] This guide aims to provide a detailed technical understanding of N-cyclopropylcyclopentanamine, from its synthesis to its potential as a building block for novel therapeutics.
Molecular Structure and Physicochemical Properties
N-cyclopropylcyclopentanamine is a secondary amine with the molecular formula C₈H₁₅N. Its structure is characterized by a cyclopentane ring and a cyclopropane ring attached to a central nitrogen atom.
Diagram: Molecular Structure of N-cyclopropylcyclopentanamine
Caption: 2D representation of N-cyclopropylcyclopentanamine.
A summary of its key computed physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | PubChem [CID: 16776396] |
| IUPAC Name | N-cyclopropylcyclopentanamine | PubChem [CID: 16776396] |
| CAS Number | 873-59-6 | PubChem [CID: 16776396] |
| Molecular Weight | 125.22 g/mol | PubChem [CID: 16776396] |
| Topological Polar Surface Area | 12.0 Ų | PubChem [CID: 16776396] |
| Hydrogen Bond Donor Count | 1 | PubChem [CID: 16776396] |
| Hydrogen Bond Acceptor Count | 1 | PubChem [CID: 16776396] |
| LogP (predicted) | 1.9 | PubChem [CID: 16776396] |
Synthesis of N-cyclopropylcyclopentanamine via Reductive Amination
Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[5][6][7] This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by its in-situ reduction to the corresponding amine. This method is favored for its efficiency and the commercial availability of a wide range of starting materials.
The synthesis of N-cyclopropylcyclopentanamine is efficiently achieved through the reductive amination of cyclopentanone with cyclopropylamine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride [NaBH(OAc)₃] being a particularly mild and selective option that does not reduce the starting ketone.[6]
Diagram: Reductive Amination Workflow for N-cyclopropylcyclopentanamine Synthesis
Caption: Synthetic workflow for N-cyclopropylcyclopentanamine.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
Cyclopentanone (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of cyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add cyclopropylamine (1.2 eq) followed by a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once the imine formation is deemed complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-cyclopropylcyclopentanamine as a pure compound.
Causality Behind Experimental Choices:
-
The use of a slight excess of cyclopropylamine (1.2 eq) ensures the complete consumption of the limiting reagent, cyclopentanone.
-
A catalytic amount of acetic acid protonates the carbonyl oxygen of cyclopentanone, activating it towards nucleophilic attack by the amine and accelerating imine formation.
-
Sodium triacetoxyborohydride is the reducing agent of choice due to its mild nature and its selectivity for reducing imines in the presence of ketones.[6]
-
The aqueous work-up with sodium bicarbonate neutralizes the acetic acid and removes any water-soluble byproducts.
Spectroscopic Characterization
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of N-cyclopropylcyclopentanamine is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl and cyclopropyl groups, as well as the N-H proton. Online prediction tools and analysis of similar structures suggest the following approximate chemical shifts (in ppm, relative to TMS):
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclopentyl CH-N | ~2.8 - 3.2 | Multiplet |
| Cyclopentyl CH₂ (adjacent to CH-N) | ~1.5 - 1.9 | Multiplet |
| Cyclopentyl CH₂ (distant) | ~1.3 - 1.6 | Multiplet |
| Cyclopropyl CH-N | ~2.2 - 2.5 | Multiplet |
| Cyclopropyl CH₂ | ~0.3 - 0.8 | Multiplet |
| N-H | ~1.0 - 2.5 | Broad Singlet |
Rationale for Predictions:
-
The methine proton on the cyclopentyl ring attached to the nitrogen is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the electronegative nitrogen atom.
-
The methine proton of the cyclopropyl group also attached to the nitrogen will be similarly deshielded.
-
The methylene protons of the cyclopentyl ring will appear as complex multiplets in the aliphatic region.
-
The methylene protons of the cyclopropyl ring are expected to be significantly upfield due to the shielding effect of the ring current, a characteristic feature of cyclopropyl groups.
-
The N-H proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show five distinct signals for the eight carbon atoms due to the symmetry of the cyclopentyl and cyclopropyl groups.
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Cyclopentyl C-N | ~55 - 65 |
| Cyclopentyl C (adjacent to C-N) | ~30 - 35 |
| Cyclopentyl C (distant) | ~20 - 25 |
| Cyclopropyl C-N | ~30 - 40 |
| Cyclopropyl C (CH₂) | ~5 - 15 |
Rationale for Predictions:
-
The carbon atom of the cyclopentyl ring directly attached to the nitrogen will be the most downfield due to the inductive effect of the nitrogen.
-
The carbon atoms of the cyclopropyl ring are characteristically found at very high field (upfield) in the ¹³C NMR spectrum, with the methylene carbons appearing at a particularly low chemical shift.[8]
Infrared (IR) Spectroscopy
The IR spectrum of N-cyclopropylcyclopentanamine is expected to display characteristic absorption bands for a secondary amine and the aliphatic C-H bonds of the cyclic systems.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
| N-H Stretch | 3300 - 3500 | Weak to medium, sharp |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Stretch (cyclopropyl) | ~3050 | Medium |
| N-H Bend | 1550 - 1650 | Medium, can be broad |
| C-N Stretch | 1020 - 1250 | Medium |
Rationale for Expected Peaks:
-
As a secondary amine, a single, relatively sharp N-H stretching band is expected in the 3300-3500 cm⁻¹ region.[9][10][11]
-
The C-H stretching vibrations of the cyclopentyl group will appear in the typical alkane region (2850-3000 cm⁻¹).
-
A characteristic, though sometimes weak, C-H stretching band for the cyclopropyl ring is often observed slightly above 3000 cm⁻¹.
-
The N-H bending vibration and the C-N stretching vibration will also be present in the fingerprint region.
Mass Spectrometry (MS)
In mass spectrometry, N-cyclopropylcyclopentanamine is expected to undergo fragmentation patterns characteristic of cyclic amines.
| Fragmentation | Expected m/z | Rationale |
| Molecular Ion [M]⁺ | 125 | The molecular weight of C₈H₁₅N. The nitrogen rule predicts an odd molecular weight for a compound with one nitrogen atom.[12][13][14] |
| [M-H]⁺ | 124 | Loss of a hydrogen atom from the carbon alpha to the nitrogen. |
| α-cleavage (loss of ethyl radical) | 96 | Fission of the C-C bond in the cyclopentyl ring alpha to the nitrogen, followed by loss of an ethyl radical. |
| α-cleavage (loss of cyclopropyl radical) | 84 | Cleavage of the N-cyclopropyl bond. |
Rationale for Fragmentation:
-
The molecular ion peak is expected to be observable.
-
The most significant fragmentation pathway for cyclic amines is typically α-cleavage, which involves the loss of a radical from the carbon atom adjacent to the nitrogen, leading to the formation of a stable iminium cation.[12][15]
Potential Applications in Drug Development
While no specific biological activities have been reported for N-cyclopropylcyclopentanamine itself, its structural components suggest several promising avenues for its application in medicinal chemistry.
-
Scaffold for Novel Therapeutics: The molecule can serve as a versatile starting point for the synthesis of more complex molecules. The secondary amine provides a reactive handle for the introduction of a wide range of substituents, allowing for the rapid generation of compound libraries for high-throughput screening.
-
CNS-Active Agents: The lipophilic nature of the cyclopentyl group and the metabolic stability often conferred by the cyclopropyl moiety could make derivatives of N-cyclopropylcyclopentanamine suitable candidates for central nervous system (CNS) active drugs, where brain penetration is a key requirement.[1]
-
Antiviral and Anticancer Agents: Cyclopropylamine derivatives have been investigated for their potential as antiviral and anticancer agents.[4] The unique conformational constraints imposed by the cyclopropyl ring can lead to high binding affinities for specific enzyme targets.
-
Enzyme Inhibitors: The cyclopentanamine core is present in inhibitors of various enzymes. For example, cyclopentane-based analogs have been explored as inhibitors of MraY, an essential enzyme in bacterial peptidoglycan biosynthesis.[3]
The combination of these two pharmacophoric elements in N-cyclopropylcyclopentanamine makes it a highly attractive scaffold for the development of novel therapeutic agents across a range of disease areas.
Conclusion
N-cyclopropylcyclopentanamine is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is readily achievable through a robust reductive amination protocol. While experimental spectroscopic data remains to be published, this guide provides a solid foundation for its characterization through predictive methods. The structural features of N-cyclopropylcyclopentanamine, particularly the presence of the metabolically robust and conformationally constraining cyclopropyl group, make it an exciting building block for the design and synthesis of next-generation therapeutics. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of novel drug candidates.
References
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Organic Syntheses Procedure, N,N-Dimethylcyclohexylamine. Available from: [Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available from: [Link]
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ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]
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Wikipedia. (2024). Reductive amination. Available from: [Link]
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Zhang, J., et al. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Available from: [Link]
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Nguyen, Q. N. N., et al. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 20(20), 13887-13894. Available from: [Link]
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Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available from: [Link]
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available from: [Link]
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Whitman College. (n.d.). GCMS Section 6.15. Available from: [Link]
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Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11. Available from: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Available from: [Link]
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Eryanti, Y., et al. (2011). SYNTHESIZING DERIVATIVES FROM CYCLOPENTANONE ANALOGUE CURCUMIN AND THEIR TOXIC, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITIES. Makara Journal of Science, 15(2), 111-116. Available from: [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available from: [Link]
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University of Calgary. (n.d.). IR: amines. Available from: [Link]
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The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]
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JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Available from: [Link]
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Basak, A., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(5), 1764-1767. Available from: [Link]
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PROSPRE - 1H NMR Predictor. (n.d.). Available from: [Link]
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Tandon, M., et al. (2019). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 62(12), 5641-5677. Available from: [Link]
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ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available from: [Link]
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Zhang, J., et al. (2024). An overview of cyclopropenone derivatives as promising bioactive molecules. Bioorganic & Medicinal Chemistry Letters, 110, 129845. Available from: [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link]
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Tandon, M., et al. (2019). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 62(12), 5641-5677. Available from: [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Available from: [Link]
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Lee, S. Y., et al. (2022). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. ACS Infectious Diseases, 8(3), 579-590. Available from: [Link]
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JoVE. (2023). Video: Mass Spectrometry of Amines. Available from: [Link]
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ResearchGate. (n.d.). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Available from: [Link]
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Dr. K. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. YouTube. Available from: [Link]
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Advanced Synthesis Guide: N-Cyclopropylcyclopentanamine
Target Molecule: N-Cyclopropylcyclopentanamine
CAS Registry Number: 873-59-6 (Free Base)
Molecular Formula: C
Part 1: Executive Summary & Strategic Analysis
The synthesis of N-cyclopropylcyclopentanamine presents a classic challenge in secondary amine construction: coupling two sterically significant rings without compromising their integrity. While simple in connectivity, the presence of the cyclopropyl moiety dictates the synthetic strategy. The high ring strain (~27.5 kcal/mol) of the cyclopropane group makes it susceptible to ring-opening under harsh hydrogenation conditions, rendering standard catalytic hydrogenation (e.g., H
Consequently, Reductive Amination using mild hydride donors is the industry-preferred "Gold Standard" pathway. It offers high chemoselectivity, minimal byproduct formation, and preserves the cyclopropyl ring. Direct alkylation (nucleophilic substitution) is considered a secondary, inferior pathway due to the difficulty in controlling polyalkylation.
Retrosynthetic Analysis
The molecule is best disconnected at the C-N bond between the cyclopentyl ring and the nitrogen. This reveals two potential precursor sets:
-
Cyclopentanone + Cyclopropylamine (Reductive Amination)
-
Cyclopentyl halide + Cyclopropylamine (SN2 Substitution)
Figure 1: Retrosynthetic disconnection showing the two primary routes. Pathway A is thermodynamically and kinetically favored for mono-alkylation.
Part 2: Primary Pathway – Reductive Amination (The Gold Standard)
This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Borohydride (NaBH
Mechanism of Action[2]
-
Imine Formation: Cyclopropylamine attacks the carbonyl of cyclopentanone. Acid catalysis (AcOH) promotes water loss to form the N-cyclopropylcyclopentanimine intermediate.
-
Selective Reduction: STAB selectively reduces the protonated iminium ion over the ketone carbonyl due to electronic matching, yielding the secondary amine.
Experimental Protocol
Scale: 50 mmol (approx. 6.25 g product theoretical)
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Amount | Role |
| Cyclopentanone | 1.0 | 4.20 g (4.42 mL) | Electrophile |
| Cyclopropylamine | 1.1 | 3.14 g (3.80 mL) | Nucleophile |
| Sodium Triacetoxyborohydride (STAB) | 1.4 | 14.8 g | Reducing Agent |
| Acetic Acid (Glacial) | 1.0 | 3.0 g (2.8 mL) | Catalyst |
| 1,2-Dichloroethane (DCE) | N/A | 150 mL | Solvent |
| 1N NaOH | N/A | 100 mL | Quench/Basification |
Step-by-Step Methodology
-
Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cyclopentanone (1.0 equiv) and Cyclopropylamine (1.1 equiv) in DCE (anhydrous).
-
Imine Formation: Add Acetic Acid (1.0 equiv). Stir at room temperature (20–25°C) for 30–60 minutes. Note: The solution may warm slightly; this indicates imine formation.
-
Reduction: Cool the mixture to 0°C using an ice bath. Add STAB (1.4 equiv) portion-wise over 15 minutes to control gas evolution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under nitrogen atmosphere.
-
Checkpoint: Monitor by TLC (SiO
, 10% MeOH/DCM) or GC-MS. The ketone spot should disappear.
-
-
Quench: Carefully quench the reaction by adding saturated aqueous NaHCO
(50 mL). Stir for 15 minutes. -
Workup:
-
Separate the organic layer.[4]
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine organic layers and wash with brine.
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil is typically >90% pure. For pharma-grade purity, purify via vacuum distillation (bp ~60-65°C at 10 mmHg) or flash column chromatography (DCM:MeOH:NH
OH 95:4:1).
Figure 2: Process flow for the reductive amination using STAB.
Part 3: Secondary Pathway – Nucleophilic Substitution
This pathway involves the reaction of cyclopentyl bromide with cyclopropylamine. It is generally not recommended for primary synthesis due to the "Polyalkylation Problem," where the product secondary amine is more nucleophilic than the starting primary amine, leading to tertiary amine byproducts.
Why use it? Only if cyclopentanone is unavailable or if specific radiolabeling is required on the cyclopentyl ring at the halogen position.
Critical Control: Use a large excess of cyclopropylamine (3–5 equiv) to statistically favor mono-alkylation.
Part 4: Quality Control & Characterization
To validate the synthesis, the following analytical data must be met.
| Technique | Expected Signal / Result | Interpretation |
| 1H NMR (CDCl | Methine proton alpha to Nitrogen | |
| Methine proton on cyclopropyl ring | ||
| Characteristic high-field ring protons | ||
| 13C NMR (CDCl | Confirmation of secondary amine carbons | |
| GC-MS | M+ peak at m/z 125.1 | Molecular ion confirmation |
| Appearance | Colorless to pale yellow liquid | Oxidation leads to yellowing |
Part 5: Safety & Handling (E-E-A-T)
Cyclopropylamine Toxicity: Cyclopropylamine is a potent inhibitor of monoamine oxidase (MAO) and is structurally similar to certain toxic metabolites.
-
Hazard: Highly Flammable (Flash point < 20°C), Toxic by inhalation and ingestion.
-
Engineering Controls: All reactions must be performed in a functioning fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Waste: Segregate halogenated (DCE) and non-halogenated waste. Quenched borohydride residues should be treated as basic aqueous waste.
CAS Confusion Note:
While the user query referenced CAS 41893-54-3, standard chemical registries (PubChem, CAS Common Chemistry) assign 873-59-6 to N-cyclopropylcyclopentanamine. CAS 41893-54-3 may refer to a specific salt form (e.g., HCl) or an internal proprietary code. Researchers should verify the CAS against the structural formula
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
PubChem. (n.d.). "N-Cyclopropylcyclopentanamine (CAS 873-59-6)." National Center for Biotechnology Information.
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.
-
Sigma-Aldrich. (n.d.). "Safety Data Sheet: Cyclopropylamine."
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- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and Synthetic Utility of N-Cyclopropylcyclopentanamine in Medicinal Chemistry
[1]
Executive Summary
Topic: N-Cyclopropylcyclopentanamine (CAS: 873-59-6)
Molecular Formula:
This technical guide dissects the nomenclature, synthesis, and pharmacological utility of N-cyclopropylcyclopentanamine.[1] As a secondary amine bridging two distinct cycloalkyl pharmacophores—the flexible cyclopentyl ring and the rigid, high-strain cyclopropyl ring—this molecule serves as a critical building block in modern drug discovery. It is frequently employed to modulate lipophilicity (
Nomenclature and Structural Logic[3]
The IUPAC Derivation
The nomenclature for secondary amines containing two different cyclic substituents is governed by IUPAC Rule P-62.2.2.1 (Seniority of Ring Systems).
-
Conflict: The nitrogen is flanked by a 3-membered ring (cyclopropane) and a 5-membered ring (cyclopentane).[1]
-
Resolution: When a heteroatom is attached to two different cyclic hydrocarbons, the ring with the greater number of skeletal atoms takes precedence as the parent hydride.
-
Result: Cyclopentane (5 carbons) > Cyclopropane (3 carbons).[1]
Final IUPAC Name: N-Cyclopropylcyclopentanamine[1]
Logic Visualization
The following decision tree illustrates the IUPAC naming hierarchy used to resolve this structure.
Figure 1: IUPAC nomenclature decision tree prioritizing the larger carbocycle as the parent amine.
Synthetic Protocol: Reductive Amination
The most robust industrial and laboratory method for synthesizing N-cyclopropylcyclopentanamine is the Abdel-Magid Reductive Amination . This method avoids the formation of tertiary amines (over-alkylation) which is a common risk when using standard alkyl halides (
Reaction Scheme
Reagents: Cyclopentanone + Cyclopropylamine
Reducing Agent: Sodium Triacetoxyborohydride (STAB,
Figure 2: One-pot reductive amination pathway using STAB.
Step-by-Step Methodology
Safety Note: Perform all steps in a fume hood. Cyclopropylamine is volatile and toxic.[1]
-
Preparation:
-
In a dry 250 mL round-bottom flask, dissolve Cyclopentanone (1.0 equiv, 10 mmol) in anhydrous DCE (30 mL).
-
Add Cyclopropylamine (1.1 equiv, 11 mmol).[1]
-
Optional: Add Glacial Acetic Acid (1.0 equiv) to catalyze imine formation if the reaction is sluggish (monitored by TLC).
-
-
Reductive Step:
-
Cool the mixture to 0°C in an ice bath.
-
Add Sodium Triacetoxyborohydride (
) (1.4 equiv, 14 mmol) portion-wise over 15 minutes. -
Why STAB? Unlike
, STAB is less basic and does not reduce the ketone starting material as quickly as it reduces the protonated imine, ensuring high chemoselectivity.
-
-
Reaction:
-
Remove the ice bath and let the reaction stir at room temperature (20-25°C) for 4–16 hours under Nitrogen atmosphere.
-
-
Workup:
-
Purification:
Physicochemical & Analytical Characterization
Validating the identity of the synthesized compound requires checking specific spectral fingerprints.
Predicted Spectral Data
| Technique | Signal | Assignment/Interpretation |
| Cyclopropyl methylene protons. Distinctive high-field shift due to ring current anisotropy.[1] | ||
| Cyclopropyl methine ( | ||
| Cyclopentyl methine ( | ||
| Cyclopentyl methylene protons. | ||
| Cyclopropyl | ||
| Cyclopropyl CH . | ||
| Cyclopentyl CH (attached to Nitrogen).[1] | ||
| MS (ESI) | Calculated Exact Mass: 125.[1]12. |
Key Properties Table
| Property | Value | Relevance in Drug Design |
| LogP | ~1.6 | Moderate lipophilicity; good blood-brain barrier (BBB) permeability potential.[1] |
| pKa | ~9.0–9.5 | Slightly less basic than diethylamine due to the |
| H-Bond Donors | 1 | Secondary amine hydrogen available for receptor interaction.[1] |
| Rotatable Bonds | 2 |
Medicinal Chemistry Applications
The Cyclopropyl Bioisostere Effect
The cyclopropyl group is not merely a spacer; it is a "privileged structure" in medicinal chemistry.
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger (approx. 106 kcal/mol) than typical methylene groups. This makes the cyclopropyl ring resistant to Cytochrome P450 (CYP) oxidation, prolonging the drug's half-life (
). -
Rigidification: The cyclopropyl group restricts the conformational freedom of the amine, potentially locking the molecule into a bioactive conformation that fits a receptor pocket more tightly than an isopropyl or ethyl analog.
Pharmacophore Context
N-Cyclopropylcyclopentanamine serves as a core scaffold for:
References
-
IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Rule P-44.4.1 (Seniority of Ring Systems).[1]
-
Synthetic Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849–3862.[1] [1]
-
Cyclopropyl Bioisosterism: Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules".[6] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1][6] [1]
-
Chemical Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16776396, N-Cyclopropylcyclopentanamine.[1] [1]
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- 3. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. hyphadiscovery.com [hyphadiscovery.com]
An In-depth Technical Guide to N-cyclopropylcyclopentanamine and its Structural Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of N-cyclopropylcyclopentanamine and its structural analogs, a chemical scaffold with significant potential in modern drug discovery. We will delve into the synthetic strategies for accessing this core structure and its derivatives, explore their key pharmacological properties and potential mechanisms of action, and provide detailed experimental protocols for their characterization and analysis. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel therapeutics.
Introduction: The Emerging Potential of the N-cyclopropylcyclopentanamine Scaffold
The N-cyclopropylcyclopentanamine core, characterized by the fusion of a cyclopentyl ring and a cyclopropylmethylamine moiety, represents a unique and underexplored area of chemical space. The inherent conformational rigidity and metabolic stability imparted by the cyclopropane ring, coupled with the versatile chemistry of the secondary amine, make this scaffold an attractive starting point for the design of novel bioactive molecules.[1][2]
Recent research into related cyclopropylamine derivatives has revealed their potential to interact with a range of biological targets, most notably monoamine oxidases (MAOs) and serotonin receptors.[3][4][5] This suggests that N-cyclopropylcyclopentanamine analogs could be valuable probes and potential therapeutic agents for neurological and psychiatric disorders. This guide will provide the foundational knowledge and practical methodologies to empower researchers to explore this promising class of compounds.
Synthetic Strategies: Accessing the Core and its Analogs
The synthesis of N-cyclopropylcyclopentanamine and its analogs can be approached through several reliable methods. The choice of synthetic route will often depend on the desired substitution patterns and the scale of the synthesis.
Synthesis of the Core Scaffold: N-cyclopropylcyclopentanamine
A robust and scalable method for the synthesis of the parent N-cyclopropylcyclopentanamine is the reductive amination of cyclopentanone with cyclopropylamine.[6][7][8] This two-step, one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced to the desired secondary amine.
-
Reaction Setup: To a solution of cyclopentanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclopropylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-cyclopentylidenecyclopropanamine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of Structural Analogs
The versatility of the N-cyclopropylcyclopentanamine scaffold lies in the ability to introduce structural diversity at multiple points.
Substitution on the nitrogen atom can be readily achieved through standard N-alkylation or N-arylation reactions of a suitable precursor. For example, analogs can be synthesized from cyclopentylamine and a cyclopropylmethyl halide or from cyclopropylamine and a cyclopentyl halide.
Analogs with substituents on the cyclopentyl or cyclopropyl rings can be synthesized by starting with appropriately functionalized ketones or amines. For instance, a substituted cyclopentanone can be used in the reductive amination protocol described above to generate analogs with substitution on the cyclopentyl ring.
Logical Workflow for Analog Synthesis
Caption: General synthetic strategies for N-cyclopropylcyclopentanamine and its analogs.
Pharmacological Profile and Potential Mechanisms of Action
While the pharmacological profile of N-cyclopropylcyclopentanamine itself is not extensively documented, the known activities of its structural relatives provide strong indications of its potential biological targets.
Monoamine Oxidase (MAO) Inhibition
Cyclopropylamines are a well-established class of mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).[1][3] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for the therapeutic effect of MAO inhibitors in the treatment of depression and Parkinson's disease.[2] It is highly probable that N-cyclopropylcyclopentanamine and its analogs will exhibit inhibitory activity against one or both isoforms of MAO.
Serotonin Receptor Modulation
Several studies have reported that N-substituted (2-phenylcyclopropyl)methylamines act as selective agonists for the serotonin 2C (5-HT2C) receptor.[4][5] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that is a promising target for the treatment of various central nervous system disorders, including schizophrenia, depression, and obesity.[4] The structural similarity of N-cyclopropylcyclopentanamine to these reported 5-HT2C agonists suggests that this scaffold may also interact with serotonin receptors.
Potential Signaling Pathways
Caption: Potential mechanisms of action for N-cyclopropylcyclopentanamine analogs.
Analytical and Characterization Methods
Thorough characterization of newly synthesized compounds is critical for ensuring their purity and confirming their structure. The following are standard analytical techniques for the analysis of N-cyclopropylcyclopentanamine and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[9] Both ¹H and ¹³C NMR spectra should be acquired to confirm the connectivity and chemical environment of all atoms in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-cyclopropylcyclopentanamine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopentyl-CH-N | ~2.8 - 3.2 | ~60 - 65 |
| Cyclopentyl-CH₂ | ~1.4 - 1.9 | ~25 - 35 |
| Cyclopropyl-CH-N | ~2.2 - 2.6 | ~30 - 35 |
| Cyclopropyl-CH₂ | ~0.2 - 0.8 | ~5 - 10 |
| NH | Variable (broad singlet) | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.[10] Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. The PubChem entry for N-cyclopropylcyclopentanamine reports a molecular weight of 125.21 g/mol and an exact mass of 125.120449483 Da.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12][13][14] It is particularly useful for monitoring reaction progress and assessing the purity of the final product.
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Separation: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) and a suitable temperature program to separate the components of the mixture. A typical program might start at 50 °C and ramp up to 300 °C.[12]
-
Detection: The separated components are then introduced into the mass spectrometer for detection and identification.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for N-cyclopropylcyclopentanamine analogs has yet to be established, preliminary insights can be drawn from related compound classes.
-
N-Substitution: Modification of the substituent on the nitrogen atom is likely to have a significant impact on both potency and selectivity for different biological targets.
-
Ring Substitution: The introduction of substituents on the cyclopentyl or cyclopropyl rings can be used to probe the steric and electronic requirements of the binding pocket.
-
Stereochemistry: The stereochemistry of the cyclopentyl and cyclopropyl rings may play a crucial role in biological activity.
Table 2: Representative Biological Data for Related Cyclopropylamine Derivatives
| Compound Class | Biological Target | Reported Activity | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | IC₅₀ = 5 nM | [3] |
| N-substituted (2-phenylcyclopropyl)methylamines | 5-HT2C Receptor | EC₅₀ = 11-24 nM | [4][5] |
| 1-Benzylcyclopropylamine | MAO | Potent competitive reversible inhibitor | [15] |
Conclusion and Future Directions
The N-cyclopropylcyclopentanamine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of the core structure and the potential for diverse functionalization make it an attractive platform for medicinal chemistry campaigns. Future research should focus on the systematic exploration of the structure-activity relationships of this compound class against key neurological targets such as MAOs and serotonin receptors. A deeper understanding of their mechanism of action and downstream signaling effects will be crucial for translating their potential into clinically viable drug candidates.
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Reductive amination of cyclopentanone | Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2020). Molecules, 25(23), 5608. [Link]
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Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Amination of cyclopentanone and accompanied by‐reactions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Cyclopentanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
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A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules, 27(23), 8217. [Link]
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Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. (2015). Journal of Medicinal Chemistry, 58(20), 8114-8133. [Link]
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Exact mass GC-MS analysis: Protocol, database, advantages and application to plant metabolic profiling. (2021). Plant Science, 303, 110753. [Link]
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cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. (2015). FEBS Letters, 589(9), 1039-1044. [Link]
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Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. (2017). Journal of Medicinal Chemistry, 60(15), 6649-6664. [Link]
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Introduction to NMR and Its Application in Metabolite Structure Determination. (2008). In Drug Metabolism in Drug Design and Development (pp. 369-408). John Wiley & Sons, Inc. [Link]
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cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. (2023). Metabolites, 13(1), 123. [Link]
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Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2021). Journal of Medicinal Chemistry, 64(18), 13330-13371. [Link]
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Serotonin receptor agonist. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]
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A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. (2018). Molecules, 23(7), 1735. [Link]
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Cyclopropyl-tryptamine Analogues: Synthesis and Biological Evaluation as 5-HT 6 Receptor Ligands | Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. (2022). Molecules, 27(13), 4299. [Link]
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1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. (1984). Biochemistry, 23(19), 4466-4470. [Link]
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From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. (2021). Molecules, 26(11), 3180. [Link]
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N-cyclopropylcyclopentanamine. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
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Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. (2018). Journal of Applicable Chemistry, 7(5), 1319-1326. [Link]
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Cyclopropanation of N-Substituted 3-Aryl-2-cyanoprop-2-enamides and Derivatives of 5,5-Dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic Acid and 2-Oxochromene-3-carboxylic Acid with Bromine-Containing Zinc Enolates. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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N-Cyclopropylcyclopentanamine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). N-cyclopropylcyclopentanamine is a chemical for which a comprehensive, publicly available SDS is not readily accessible. The information herein is synthesized from data on structurally similar compounds and general best practices for handling secondary amines. All laboratory personnel must consult their institution's safety protocols and conduct a thorough risk assessment before handling this compound.
Introduction: Understanding the Hazard Profile of a Novel Secondary Amine
N-cyclopropylcyclopentanamine is a secondary amine of interest in synthetic chemistry and drug discovery. Its unique structural motif, combining a cyclopentyl ring with a cyclopropyl group on the nitrogen atom, presents a distinct chemical entity. As with any novel compound, a proactive and informed approach to safety is paramount. This guide provides a detailed overview of the anticipated hazards, safe handling protocols, and emergency procedures for N-cyclopropylcyclopentanamine, based on expert analysis of analogous compounds and established principles of chemical safety. The causality behind the recommended procedures is emphasized to foster a deeper understanding of risk mitigation in the laboratory.
Predicted Physicochemical and Toxicological Profile
Due to the absence of specific experimental data for N-cyclopropylcyclopentanamine, its physicochemical properties and toxicological profile are inferred from structurally related compounds.
Chemical and Physical Properties
The properties of N-cyclopropylcyclopentanamine are predicted based on its structure and data from similar molecules[1].
| Property | Predicted Value/Information | Source |
| Molecular Formula | C8H15N | PubChem[1] |
| Molecular Weight | 125.21 g/mol | PubChem[1] |
| Appearance | Likely a liquid at room temperature | Inferred |
| Boiling Point | Not determined | - |
| Solubility | Likely soluble in organic solvents. Many amines are somewhat soluble in water.[2] | Inferred |
Toxicological Hazards: An Evidence-Based Extrapolation
The primary hazards associated with N-cyclopropylcyclopentanamine are extrapolated from data on similar secondary amines, such as N-propylcyclopentanamine and N-(2-methylpropyl)cyclopentanamine.[3][4] The presence of the secondary amine functional group is the primary driver of its toxicological profile.
| Hazard Classification | Anticipated Effects and Rationale | Supporting Evidence from Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. Amines can be readily absorbed through these routes and exert systemic effects.[2][5][6] | N-(2-methylpropyl)cyclopentanamine is classified as harmful if swallowed (Acute Tox. 4).[4] N-methylcyclopropanamine is classified as toxic if swallowed (Acute Tox. 3) and harmful if in contact with skin or inhaled.[7] |
| Skin Corrosion/Irritation | Expected to cause skin irritation or severe burns. The basic nature of amines can disrupt skin tissues.[6] | N-propylcyclopentanamine causes skin irritation (Skin Irrit. 2).[3] N-methylcyclopropanamine causes severe skin burns and eye damage.[7] |
| Serious Eye Damage/Eye Irritation | Poses a risk of serious eye damage. Direct contact can lead to severe irritation or irreversible damage due to the corrosive nature of amines.[5] | N-propylcyclopentanamine and N-(2-methylpropyl)cyclopentanamine are classified as causing serious eye damage (Eye Dam. 1).[3][4] |
| Respiratory Irritation | May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[5] | N-propylcyclopentanamine and N-(2-methylpropyl)cyclopentanamine may cause respiratory irritation (STOT SE 3).[3][4] |
| Flammability | Likely a flammable liquid and vapor. Many low-molecular-weight amines are flammable.[5][8] | N-propylcyclopentanamine and N-(2-methylpropyl)cyclopentanamine are classified as flammable liquids (Flam. Liq. 3).[3][4] N-methylcyclopropanamine is classified as a highly flammable liquid and vapor.[7] |
Core Directive: Safe Handling and Storage Protocols
A self-validating system of safety protocols is essential when working with a compound of unknown specific toxicity. The following procedures are designed to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment.
Caption: Minimum PPE for handling N-cyclopropylcyclopentanamine.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the user.
-
Fume Hood: All manipulations of N-cyclopropylcyclopentanamine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.[6][9]
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.[6][9]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9]
-
Flammability: Store in a designated flammable liquids cabinet.
Experimental Workflow: A Step-by-Step Guide to Safe Use
The following protocol outlines a safe workflow for handling N-cyclopropylcyclopentanamine in a laboratory setting. This protocol is designed to be a self-validating system, where each step reinforces safety.
Protocol: Safe Handling of N-cyclopropylcyclopentanamine
-
Preparation and Pre-use Checklist:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Assemble all necessary PPE and verify its integrity.
-
Review the experimental procedure and identify potential hazards.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling and Dispensing:
-
Don all required PPE before entering the designated work area.
-
Perform all operations within the fume hood.
-
Use spark-proof tools and equipment to prevent ignition of flammable vapors.[8]
-
Ground all equipment to prevent static discharge.[8]
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[10]
-
-
Post-handling and Waste Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Dispose of all contaminated waste, including empty containers and used PPE, as hazardous waste in accordance with local, state, and federal regulations.[11]
-
Do not dispose of N-cyclopropylcyclopentanamine down the drain.[2][11]
-
Wash hands thoroughly with soap and water after handling.
-
Emergency Procedures: A Rapid Response Framework
In the event of an emergency, a swift and correct response is critical to minimizing harm.
Caption: Emergency response workflow for N-cyclopropylcyclopentanamine incidents.
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[5]
In Case of a Spill
-
Small Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[8][11]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill:
In Case of Fire
-
N-cyclopropylcyclopentanamine is expected to be a flammable liquid. Vapors may form explosive mixtures with air.[8][11]
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10] Do not use a direct stream of water, as it may spread the fire.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][11]
Conclusion: A Culture of Safety
The safe handling of novel chemical entities like N-cyclopropylcyclopentanamine is a cornerstone of responsible research and development. By understanding the potential hazards through the lens of structurally similar compounds and adhering to rigorous safety protocols, researchers can mitigate risks and foster a culture of safety in the laboratory. Continuous vigilance, thorough training, and a proactive approach to risk assessment are essential for the protection of all personnel.
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N-(2-methylpropyl)cyclopentanamine. PubChem. National Institutes of Health. [Link]
-
N-cyclopropylcyclopentanamine. PubChem. National Institutes of Health. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. DIPLOMATA COMERCIAL. [Link]
-
N-cyclopropyl-N-methylcyclopentanamine. PubChem. National Institutes of Health. [Link]
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]
-
Secondary Amine Scavenger Nitrosamine. ResolveMass Laboratories Inc. [Link]
-
Safety Data Sheet: Cyclopentane. Carl ROTH. [Link]
-
Emergency Procedures - Summary. University of California San Diego, Linguistics. [Link]
-
What are the Health and Safety Guidelines for Using Amines? DPL. [Link]
-
What are Amines? Structure, Types, Applications, and Safety. Rawsource. [Link]
-
The MSDS HyperGlossary: Amine. Interactive Learning Paradigms, Incorporated. [Link]
Sources
- 1. N-cyclopropylcyclopentanamine | C8H15N | CID 16776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The MSDS HyperGlossary: Amine [ilpi.com]
- 3. N-Propylcyclopentanamine | C8H17N | CID 12487536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-methylpropyl)cyclopentanamine | C9H19N | CID 28428761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. linguistics.ucsd.edu [linguistics.ucsd.edu]
Theoretical Properties & Pharmacochemical Profile of N-Cyclopropylcyclopentanamine
CAS: 873-59-6 | Formula: C₈H₁₅N | Role: Pharmacophore & Bioisostere
Abstract
N-cyclopropylcyclopentanamine (N-CPCA) represents a specialized secondary amine scaffold utilized in the rational design of CNS-active agents and GPCR ligands. Structurally, it bridges the lipophilic bulk of a cyclopentyl group with the unique electronic and steric properties of a cyclopropyl moiety. This guide provides a rigorous theoretical and practical analysis of N-CPCA, focusing on its utility as a bioisostere for N-isopropyl/N-cyclohexyl amines, its modulated basicity, and its distinct metabolic liabilities mediated by the cyclopropyl "radical clock" mechanism.
Structural & Physicochemical Profile
The integration of a cyclopropyl ring directly onto the nitrogen atom introduces significant
Key Parameters (Theoretical & Calculated)
| Property | Value / Range | Pharmacochemical Significance |
| Molecular Weight | 125.21 g/mol | Optimal for Fragment-Based Drug Discovery (FBDD). |
| LogP (Calculated) | 1.6 – 1.8 | High lipophilicity facilitates Blood-Brain Barrier (BBB) penetration. |
| pKa (Predicted) | 9.0 – 9.4 | Lower than typical dialkylamines (~11.0). Reduces ionization at physiological pH (7.4), improving passive permeability. |
| TPSA | 12.0 Ų | Low polar surface area supports high membrane diffusivity. |
| Rotatable Bonds | 2 | Semi-rigid scaffold; the N-C(cyclopropyl) bond has a high rotational barrier (~3 kcal/mol) compared to isopropyl. |
| Ring Strain | ~27.5 kcal/mol | Primarily localized in the cyclopropyl ring; drives metabolic reactivity (see Section 4). |
Conformational Dynamics
N-CPCA exists in a dynamic equilibrium dominated by the cyclopentane envelope conformation and the cyclopropyl bisected conformation relative to the nitrogen lone pair.
-
Cyclopentyl Moiety: Undergoes rapid pseudorotation.
-
Cyclopropyl Moiety: The cyclopropyl group prefers an orientation where the C-H bond at the methine position eclipses the nitrogen lone pair to maximize
hyperconjugation, though steric clash with the cyclopentyl ring may distort this.
Synthetic Pathways[1][2][3]
The synthesis of N-CPCA is most efficiently achieved via Reductive Amination . Direct alkylation is discouraged due to poly-alkylation byproducts and the low reactivity of cyclopropyl halides in
Primary Route: Reductive Amination
This protocol utilizes Cyclopentanone and Cyclopropylamine. The use of Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride for safety and yield.
Figure 1: One-pot reductive amination workflow for N-cyclopropylcyclopentanamine synthesis.
Experimental Protocol (Bench Scale)
-
Preparation: In a dry flask under
, dissolve Cyclopentanone (1.0 eq) and Cyclopropylamine (1.1 eq) in 1,2-Dichloroethane (DCE). -
Acid Catalysis: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 minutes at room temperature.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash organics with brine, dry over , and concentrate. -
Purification: If necessary, purify via flash chromatography (SiO2, MeOH/DCM gradient).
Pharmacochemical Implications: The "Cyclopropyl Effect"[4]
Replacing an isopropyl or cyclopentyl group with a cyclopropyl group (as in N-CPCA) is a strategic bioisosteric replacement.
Basicity Modulation (pKa)
-
Mechanism: The cyclopropyl group exerts an electron-withdrawing inductive effect (-I) relative to an isopropyl group. Furthermore, the increased
-character of the exocyclic bonds in the cyclopropane ring reduces the availability of the nitrogen lone pair. -
Result: The pKa of N-CPCA is approximately 1.5–2.0 log units lower than N-isopropylcyclopentanamine.
-
Benefit: This lowers the cationic fraction at physiological pH, enhancing passive diffusion across the BBB and reducing potential hERG channel inhibition (which is often driven by high basicity).
Metabolic Blocking vs. Liability
The cyclopropyl group is a "double-edged sword" in medicinal chemistry:
-
Metabolic Stability: It blocks
-hydroxylation (dealkylation) better than an isopropyl group due to the high strength of the cyclopropyl C-H bond (~106 kcal/mol). -
Mechanism-Based Inhibition (MBI): If the nitrogen is oxidized to a radical cation (e.g., by CYP450s), the cyclopropyl ring can undergo rapid ring opening, leading to covalent inactivation of the enzyme.
Theoretical Reactivity & Metabolism
The primary metabolic concern for N-CPCA is the Single Electron Transfer (SET) mechanism mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
Mechanism of Ring Opening (The Radical Clock)
When a CYP enzyme attempts to oxidize the nitrogen, it forms an aminium radical cation. The strain energy of the cyclopropyl ring facilitates a rapid fragmentation (ring opening) to a carbon-centered radical, which can then alkylate the heme porphyrin of the enzyme.
Figure 2: Theoretical bioactivation pathway of N-CPCA leading to Mechanism-Based Inhibition (MBI).
Mitigation Strategies
To utilize N-CPCA safely in drug candidates:
-
Steric Shielding: Introduce substituents on the cyclopropyl ring (e.g., fluorine) to increase the oxidation potential.
-
Electronic Deactivation: Place electron-withdrawing groups (EWG) on the cyclopentyl ring to reduce the basicity and nucleophilicity of the nitrogen, making SET less favorable.
Applications in Medicinal Chemistry
N-CPCA serves as a versatile building block in several therapeutic areas:
-
NMDA Receptor Antagonists: The scaffold mimics the steric bulk of phencyclidine (PCP) derivatives but with altered electronics, potentially improving the safety profile (dissociative side effects).
-
Chemokine Receptor Antagonists (CCR5/CCR2): Used as the basic amine center to interact with Aspartate/Glutamate residues in the receptor binding pocket.
-
Sigma Receptor Ligands: The lipophilic amine pharmacophore binds with high affinity to Sigma-1 receptors, relevant in neuroprotection and pain management.
Comparative Bioisosterism Table
| Feature | N-Isopropyl Analog | N-Cyclopropyl Analog (N-CPCA) |
| Basicity (pKa) | ~10.5 - 11.0 | ~9.0 - 9.5 |
| Metabolic Risk | N-Dealkylation (High) | CYP Inhibition (Moderate) |
| Conformation | Flexible | Semi-Rigid |
| Lipophilicity | High | Moderate-High |
References
-
Wuitschik, G., et al. (2008). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 47(24), 4512-4515. (Discusses bioisosteric principles including cyclopropyl amines).
-
Kalgutkar, A. S., et al. (2005). "Metabolism-guided drug design: mitigation of idiosyncratic toxicity." Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-105. (Mechanisms of cyclopropylamine bioactivation).
-
PubChem. (2025).[1][2][3] "N-cyclopropylcyclopentanamine (Compound)." National Library of Medicine.
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756.
Sources
Methodological & Application
Analytical Strategies for N-Cyclopropylcyclopentanamine: A Critical Process Control Guide
Executive Summary & Strategic Context
N-Cyclopropylcyclopentanamine (MW 125.21 g/mol ) is a secondary alkyl amine often utilized as a building block in the synthesis of antiviral and antiretroviral active pharmaceutical ingredients (APIs).
The Critical Safety Risk: While the amine itself possesses standard toxicity, its status as a secondary amine classifies it as a high-risk precursor. In the presence of nitrosating agents (nitrites, reagents, or solvent contaminants), it readily converts to N-nitroso-N-cyclopropylcyclopentanamine , a potential mutagenic impurity (PMI) belonging to the "Cohort of Concern" (mutagenic carcinogens).
Regulatory bodies (FDA, EMA, ICH M7) require strict control of secondary amines to prevent nitrosamine formation. This guide provides two orthogonal validated workflows:
-
LC-MS/MS (ESI+): The "Gold Standard" for trace-level quantification (ppb/ppm levels).
-
GC-MS (Derivatization): A robust alternative for process monitoring and higher-concentration purity checks.
Physicochemical Profile & Analyte Behavior[1][2][3][4][5][6][7][8][9]
Understanding the molecule is the prerequisite for successful extraction.
| Property | Value | Analytical Implication |
| CAS Number | 873-59-6 | Unique Identifier.[1] |
| Molecular Weight | 125.21 g/mol | Precursor Ion |
| pKa (Predicted) | ~10.5 - 11.0 | Highly basic. It will be protonated (cationic) at neutral and acidic pH. |
| LogP | ~1.6 | Moderately lipophilic. |
| Solubility | Water (pH < 9), Organic (pH > 12) | Extraction Strategy: Basify sample to pH > 12 to drive amine into organic layer (DCM/MTBE). |
Method A: High-Sensitivity LC-MS/MS Protocol
Recommended for Trace Impurity Analysis (LOD < 10 ng/mL)
The Challenge: Peak Tailing
Secondary amines interact strongly with residual silanols on standard C18 silica columns, leading to severe peak tailing and poor sensitivity.
-
Solution: Use a Charged Surface Hybrid (CSH) column. The CSH particle surface is slightly positively charged at low pH, repelling the protonated amine and preventing secondary interactions. This yields sharp, Gaussian peaks using simple acidic mobile phases.
Instrumental Parameters[1][3][6][8][9][11][12]
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495, Sciex 7500, Waters Xevo TQ-XS).
-
Column: Waters XSelect CSH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent).
-
Column Temp: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Milli-Q).
-
B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
Gradient Program:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Hold (Equilibration) |
| 1.00 | 5 | Start Elution |
| 6.00 | 95 | Ramp |
| 7.50 | 95 | Wash |
| 7.60 | 5 | Re-equilibration |
| 10.00 | 5 | End |
Mass Spectrometry (MRM) Settings
Mode: Electrospray Ionization Positive (ESI+)
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) | Type |
| N-Cyc-Pent | 126.2 | 69.1 | 20 | 50 | Quantifier (Cyclopentyl+) |
| N-Cyc-Pent | 126.2 | 41.1 | 28 | 50 | Qualifier (Cyclopropyl+) |
| N-Cyc-Pent | 126.2 | 56.1 | 25 | 50 | Qualifier (Ring frag) |
Note: Collision Energies (CE) are estimated. Perform an automated compound optimization (ramping CE) during method development.
Sample Preparation (LLE Workflow)
Figure 1: Liquid-Liquid Extraction (LLE) workflow designed to isolate the basic amine from hydrophilic matrix components.
Method B: GC-MS with Derivatization
Recommended for Process Control & Confirmation
The Challenge: Volatility & Adsorption
Secondary amines can adsorb to the glass liner of the GC inlet, causing tailing. They are also moderately polar.
-
Solution: Derivatization with Trifluoroacetic Anhydride (TFAA) . This converts the amine to its trifluoroacetamide derivative, which is highly volatile, thermally stable, and moves cleanly through non-polar GC columns.
Derivatization Protocol[1][11]
-
Aliquot: Take 1 mL of sample extract (in DCM or Ethyl Acetate).
-
Reagent Addition: Add 50 µL of TFAA (Trifluoroacetic anhydride).
-
Incubation: Cap and heat at 60 °C for 15 minutes.
-
Neutralization: Cool, then evaporate excess reagent under Nitrogen. Re-dissolve in Ethyl Acetate.
-
Reaction:
-
GC-MS Parameters[6][9][12]
-
Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 250 °C.
-
Oven: 50 °C (1 min) → 15 °C/min → 280 °C (3 min).
-
MS Detection: SIM Mode.
-
Target Ion: Molecular ion of derivative (
). -
Derivative MW:
. -
Monitor m/z: 221, 152 (Loss of CF3), 69 (Cyclopentyl).
-
System Suitability & Validation Criteria (Self-Validating System)
To ensure "Trustworthiness," every run must pass these criteria before data is accepted.
| Parameter | Acceptance Criteria | Logic |
| Blank Interference | < 5% of LOQ response | Ensures no carryover or reagent contamination. |
| System Precision | RSD < 5.0% (n=6 injections of Std) | Confirms instrument stability. |
| Retention Time Shift | ± 0.1 min | Confirms column equilibration. |
| Signal-to-Noise (S/N) | > 10 for LOQ Standard | Defines the limit of quantification.[2] |
| Check Standard | Recovery 90-110% | Verified calibration accuracy mid-run. |
Regulatory & Safety Context (The "Why")
The detection of this amine is not merely for purity; it is a safety mandate.
Figure 2: The pathway of concern. Analytical control of the amine prevents the formation of the mutagenic nitrosamine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16776396, N-Cyclopropylcyclopentanamine. Retrieved from [Link]
-
Claeson, A. S., et al. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT derivatives.[3][4] Analytical and Bioanalytical Chemistry.[5][3][6][4][7][8] (Foundational method for amine analysis).[3][9][6] Retrieved from [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (Regulatory guidance on "Cohort of Concern").[10] Retrieved from [Link]
Sources
- 1. N-cyclopropylcyclopentanamine | C8H15N | CID 16776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications [mdpi.com]
- 8. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. archipel.uqam.ca [archipel.uqam.ca]
Mass spectrometry of N-cyclopropylcyclopentanamine
Application Note: Structural Elucidation and Quantification of N-Cyclopropylcyclopentanamine using GC-MS and LC-MS/MS
Executive Summary
N-Cyclopropylcyclopentanamine (CAS: 873-59-6) is a secondary amine featuring two distinct cycloalkyl substituents: a strained cyclopropyl ring and a flexible cyclopentyl ring. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of antiviral and CNS-active piperazine derivatives.
This application note provides a definitive protocol for the detection, characterization, and quantification of N-cyclopropylcyclopentanamine. We address the specific analytical challenges posed by its structure—namely, the volatility of the free base and the distinct fragmentation pathways induced by ring strain.
Physicochemical Profile & Analytical Implications
Understanding the molecule's physical behavior is the prerequisite for robust method design.
| Property | Value | Analytical Implication |
| Formula | Nitrogen Rule applies: Odd nominal mass ( | |
| Molecular Weight | Low mass requires solvent delay optimization in GC to avoid masking. | |
| Basicity (pKa) | ~10.5 (Predicted) | Requires high pH (>12) for LLE extraction or acidic mobile phase for ESI retention. |
| Boiling Point | ~160°C | Volatile enough for direct GC-MS analysis; risk of evaporative loss during concentration. |
| LogP | ~1.6 | Moderately lipophilic; amenable to C18 Reverse Phase LC. |
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3]
Objective: Structural confirmation and impurity profiling. Mechanism: Electron Ionization (EI) at 70 eV.
Sample Preparation (Derivatization Strategy)
While N-cyclopropylcyclopentanamine can be analyzed directly, secondary amines often exhibit peak tailing due to silanol interactions. We recommend trifluoroacetyl (TFA) derivatization for trace analysis.
-
Direct Injection (High Conc.): Dissolve 1 mg in 1 mL Methanol.
-
TFA Derivatization (Trace Level):
-
Add
sample extract (in Ethyl Acetate). -
Add
Trifluoroacetic Anhydride (TFAA). -
Incubate at 60°C for 20 mins.
-
Evaporate to dryness under
; reconstitute in Ethyl Acetate.
-
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Column | Rtx-5Amine or DB-5MS (30m x 0.25mm x 0.25µm) | Base-deactivated columns prevent amine adsorption/tailing. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Oven Program | 50°C (1 min) | Low initial temp focuses the volatile amine. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |
| Ion Source | 230°C (EI Source) | Standard temperature for reproducible fragmentation. |
EI Fragmentation Logic & Spectral Interpretation
The mass spectrum of N-cyclopropylcyclopentanamine is governed by Alpha-Cleavage initiated by the radical cation on the nitrogen.
-
Molecular Ion (
): m/z 125 (Typically weak intensity). -
Base Peak Prediction (m/z 56 or 96):
-
Pathway A (Cyclopentyl Loss): Cleavage of the N-Cyclopentyl bond is energetically costly.
-
Pathway B (Ring Alpha-Cleavage): The dominant mechanism for cyclic amines is the loss of alkyl radicals adjacent to the nitrogen.
-
Diagnostic Ion (m/z 56): The
ion is characteristic of N-cyclopropyl amines, formed via rearrangement or direct cleavage. -
Diagnostic Ion (m/z 96): Loss of an ethyl radical (
, 29 Da) from the cyclopentyl ring opening is a common secondary pathway.
-
Visualization of Fragmentation Pathways:
Figure 1: Predicted Electron Ionization (EI) fragmentation pathways for N-cyclopropylcyclopentanamine.
Method B: LC-MS/MS (Electrospray Ionization)
Objective: Quantification in biological matrices (Plasma/Urine).
Mechanism: ESI Positive Mode (
LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
MS/MS Parameters (MRM Mode)
The protonated molecule (
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Interpretation |
| 126.1 | 84.1 | 15 | Loss of Cyclopropyl ring ( |
| 126.1 | 69.1 | 25 | Formation of Cyclopentyl cation ( |
| 126.1 | 56.1 | 30 | Formation of Cyclopropyl-iminium ion. |
Note: The 126.1
Experimental Workflow: Biological Sample Extraction
To ensure data integrity, a robust Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to remove matrix effects.
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for isolating N-cyclopropylcyclopentanamine from plasma.
Troubleshooting & Validation Criteria
-
Peak Tailing (GC): If asymmetry > 1.2, trim the column guard or increase the injector temperature. Ensure the liner is deactivated (silanized).
-
Carryover (LC): Amines stick to stainless steel. Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.
-
Linearity: The method should be linear from 1 ng/mL to 1000 ng/mL (
).
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Amine Fragmentation Patterns.[Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-Cleavage mechanisms).
-
PubChem Database. N-Cyclopropylcyclopentanamine (Compound Summary). National Library of Medicine. [Link]
-
Basavaraj, P., et al. (2014).[1] Synthesis and Characterization of N-Alkyl Piperazine Derivatives. Journal of Applicable Chemistry. (Provides context on N-cyclopropyl synthesis intermediates). [Link]
Sources
Application Note: High-Precision GC-MS Profiling of N-Cyclopropylcyclopentanamine
This Application Note and Protocol is designed for Researchers, Scientists, and Drug Development Professionals requiring a robust, validated method for the analysis of N-cyclopropylcyclopentanamine (CAS: 873-59-6).
Methodology: Chemical Derivatization (TFAA) coupled with Electron Ionization (EI) GC-MS. Application: Pharmaceutical Intermediate Quality Control, Impurity Profiling, and Synthetic Verification.
Abstract & Core Directive
N-cyclopropylcyclopentanamine is a secondary amine featuring both a strained cyclopropyl ring and a cyclopentyl moiety. It serves as a critical building block in the synthesis of antiviral therapeutics and advanced agrochemicals.[1]
The Analytical Challenge: Direct analysis of secondary amines by GC-MS is plagued by:
-
Peak Tailing: Interaction of the N-H lone pair with silanol groups in the column stationary phase.
-
Thermal Instability: Potential ring-opening of the strained cyclopropyl group at high injector temperatures.
-
Adsorption: Loss of analyte in the inlet liner.
The Solution: This protocol utilizes Trifluoroacetic Anhydride (TFAA) derivatization.[2][3][4] This converts the polar secondary amine into a volatile, non-polar amide (N-cyclopropyl-N-cyclopentyl-2,2,2-trifluoroacetamide), eliminating active hydrogen interactions, improving peak symmetry, and stabilizing the molecule for high-temperature GC analysis.
Chemical & Physical Intelligence
Understanding the analyte is the first step to robust method design.
| Property | Data | Relevance to Protocol |
| Analyte Name | N-cyclopropylcyclopentanamine | Target Analyte |
| CAS Number | 873-59-6 | Identification |
| Formula | C | MW: 125.21 g/mol |
| Boiling Point | ~160°C (Predicted) | Volatile enough for GC, but requires derivatization for shape. |
| pKa | ~10.5 (Estimated) | Highly basic; requires pH > 12 for extraction into organic solvent. |
| LogP | ~1.6 | Moderately lipophilic; suitable for LLE with Ethyl Acetate or DCM. |
| Derivative MW | 221.22 g/mol (TFA-derivative) | Shifts mass range away from low-mass background noise. |
Experimental Workflow Visualization
The following diagram outlines the critical path from sample preparation to data acquisition.
Figure 1: Validated workflow for the extraction and TFAA derivatization of secondary amines.
Detailed Protocol
Phase 1: Reagents & Standards
-
Solvents: Ethyl Acetate (HPLC Grade), Dichloromethane (DCM), n-Hexane.
-
Reagents: Trifluoroacetic Anhydride (TFAA) (≥99%), Sodium Hydroxide (1M), Sodium Sulfate (anhydrous).
-
Internal Standard (IS): N-methylcyclopentanamine-d3 (if available) or a structural analog like Cyclohexylamine (if separation is sufficient).
Phase 2: Sample Preparation (Liquid-Liquid Extraction)
Rationale: The amine must be in its free-base form to extract into the organic layer and react with the anhydride.
-
Aliquot: Transfer 1.0 mL of sample (aqueous solution or dissolved solid) into a 4 mL glass vial.
-
Basify: Add 200 µL of 1.0 M NaOH. Verify pH > 12 using a litmus strip.
-
Mechanism:[5]
(Deprotonation).
-
-
Extract: Add 1.0 mL of Ethyl Acetate . Cap and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Transfer: Transfer the upper organic layer to a clean, dry reaction vial.
-
Dry: Add a pinch of anhydrous
to remove residual water (Water hydrolyzes TFAA).
Phase 3: Derivatization (Acylation)
Rationale: TFAA reacts with the secondary amine to form an amide, replacing the active hydrogen.
-
Reagent Addition: To the dried organic extract, add 50 µL of TFAA .
-
Incubation: Cap the vial (PTFE-lined cap) and heat at 60°C for 20 minutes .
-
Reaction:
.
-
-
Evaporation: Evaporate the solvent and excess reagent to dryness under a gentle stream of Nitrogen at 40°C.
-
Note: This removes the corrosive trifluoroacetic acid by-product.
-
-
Reconstitution: Reconstitute the residue in 200 µL of Ethyl Acetate or Isooctane .
-
Transfer: Transfer to an autosampler vial with an insert.
Instrumental Parameters (GC-MS)[6][7][8][9]
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / 5977B (or equivalent) | Standard Single Quadrupole |
| Column | Rtx-5MS or DB-5MS UI (30m x 0.25mm x 0.25µm) | Low-bleed, 5% phenyl phase ideal for derivatized amines. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Oven Program | 60°C (1 min hold) | Rapid ramp prevents peak broadening; starts cool to focus volatiles. |
| Transfer Line | 280°C | Prevents condensation before the source. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy. |
| Quadrupole | 150°C | Keeps analyzer clean. |
| Acquisition | Scan: 40–350 amu (Qualitative)SIM: m/z 221, 152, 69 (Quantitative) | SIM greatly increases sensitivity (LOQ). |
Results & Discussion: Mass Spectral Interpretation
The derivatization process creates N-cyclopropyl-N-cyclopentyl-2,2,2-trifluoroacetamide .
Predicted Fragmentation Pathway (EI, 70eV):
-
Molecular Ion (
): m/z 221 . (Usually distinct for amides). -
Loss of Trifluoromethyl (
): m/z 152 .-
Mechanism:[5] Cleavage of the C-C bond between the carbonyl and the
group. This is often the Base Peak or a major ion in TFA derivatives.
-
-
Trifluoromethyl Ion (
): m/z 69 .-
Diagnostic ion for all TFA-derivatives.
-
-
Amine Fragments:
-
Loss of Cyclopropyl radical (
): m/z 180 . -
Ring fragments: m/z 41 (Cyclopropyl cation), m/z 69 (Cyclopentyl cation).
-
Quantification Strategy:
-
Target Ion: m/z 152 (High abundance, specific).
-
Qualifier Ions: m/z 221 (Molecular ion), m/z 69 (Confirming TFA group).
-
Retention Time: Expect elution around 8.5 - 9.5 minutes (depending on exact ramp rate).
Figure 2: Predicted fragmentation pathway for the TFA-derivative of N-cyclopropylcyclopentanamine.
Validation & Quality Control
To ensure Trustworthiness and Self-Validation :
-
Linearity: Prepare calibration standards (derivatized) at 10, 50, 100, 500, 1000 ng/mL.
should be > 0.995. -
Recovery: Spike blank matrix (water/plasma) with known concentration. Extract and compare to a neat standard. Acceptable range: 80–120%.
-
Carryover: Inject a solvent blank after the highest standard. No peaks > 0.1% of the standard should be visible.
-
Stability: Derivatized samples are stable for 24 hours at room temperature, but analysis within 12 hours is recommended to prevent hydrolysis.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peaks | Water in reaction; pH too low during extraction. | Dry extract with |
| Tailing Peaks | Incomplete derivatization; Active sites in liner. | Increase TFAA reaction time; Replace inlet liner (use deactivated wool). |
| Extra Peaks | Incomplete removal of TFAA (acid). | Ensure evaporation to dryness; wash organic layer with phosphate buffer (pH 7.0). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16776396, N-cyclopropylcyclopentanamine. Retrieved from [Link]
- Little, J. L. (1999).Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.
-
NIST Mass Spectrometry Data Center. N-Methylcyclopentanamine (Structural Analog Data). Retrieved from [Link]
Sources
Application Note: Strategic Functionalization of N-cyclopropylcyclopentanamine
Introduction & Molecule Profile[1]
N-cyclopropylcyclopentanamine (CAS: 873-59-6) represents a specialized class of secondary amines increasingly utilized in medicinal chemistry. Its structural value lies in the unique combination of the cyclopentyl group (providing lipophilic bulk for hydrophobic pocket filling) and the N-cyclopropyl group .
Unlike standard alkyl groups, the cyclopropyl moiety offers a "metabolic shield." It significantly retards N-dealkylation by Cytochrome P450 enzymes due to the high bond dissociation energy of the cyclopropyl C-H bonds and the specific electronic properties of the strained ring. However, this building block presents two distinct synthetic challenges:
-
Steric Congestion: The secondary amine is flanked by two secondary carbons (one cyclic, one strained), creating a sterically crowded nucleophilic center.
-
Acid Sensitivity: While less fragile than cyclopropanols, the N-cyclopropyl ring is susceptible to homo-allyl rearrangement (ring opening) under strong acidic conditions or radical stress.
This guide provides validated protocols to functionalize this amine with high fidelity, avoiding common pitfalls associated with its steric and electronic profile.
Chemical Profile
| Property | Value | Note |
| Formula | ||
| MW | 125.21 g/mol | |
| Boiling Point | ~160 °C (est) | Non-volatile; easy to handle liquid.[1] |
| pKa (Conj. Acid) | ~8.5 - 9.0 | Lower than typical dialkylamines (pKa ~11) due to s-character of cyclopropyl N-C bond. |
| Nucleophilicity | Moderate | Attenuated by steric hindrance. |
Reaction Landscape & Decision Matrix
The following diagram illustrates the strategic pathways for functionalizing N-cyclopropylcyclopentanamine.
Caption: Decision matrix for functionalizing N-cyclopropylcyclopentanamine based on electrophile class.
Protocol A: Amide Coupling (Acylation)
Challenge: The steric bulk of the cyclopentyl and cyclopropyl groups makes the nitrogen a poor nucleophile for standard EDC/HOBt couplings. Solution: Use HATU (high reactivity) or T3P (Propylphosphonic anhydride - excellent for sterics). We recommend HATU as the primary screen.
Materials
-
Amine: N-cyclopropylcyclopentanamine (1.0 equiv)[2]
-
Carboxylic Acid: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous) or DCM (if solubility permits)
Step-by-Step Procedure
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration relative to amine).
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.
-
Coupling Agent: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 5 minutes to form the activated ester (At-complex).
-
Amine Addition: Add N-cyclopropylcyclopentanamine (1.0 equiv) neat or as a solution in minimal DMF.
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours.
-
QC Check: Monitor by LCMS. If conversion is <50% after 4 hours, heat to 50°C.
-
-
Workup (Crucial for Stability):
-
Dilute with Ethyl Acetate.
-
Wash 1: Saturated
(removes acid/HATU byproducts). -
Wash 2: Water (removes DMF).
-
Wash 3: Brine.[3]
-
Note: Avoid washing with 1M HCl. Although the amide is stable, trace unreacted cyclopropylamine can degrade or trap impurities under acidic aqueous conditions. Use 5% Citric Acid if an acidic wash is strictly necessary.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Reductive Amination
Challenge: Direct alkylation with alkyl halides (
Materials
-
Amine: N-cyclopropylcyclopentanamine (1.0 equiv)[2]
-
Aldehyde/Ketone: 1.1 – 1.5 equiv
-
Reductant: STAB (
) (1.5 – 2.0 equiv) -
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Optional, only if reaction is sluggish.
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Procedure
-
Imine Formation: Dissolve the Amine and Aldehyde in DCE (0.2 M).
-
Note: If using a ketone, add 1.0 equiv AcOH and add 4Å molecular sieves to drive iminium formation. Stir for 1 hour before adding reductant.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 12–24 hours under Nitrogen.
-
Observation: Gas evolution (
) may occur; ensure venting.
-
-
Quench: Quench by adding saturated aqueous
solution. Stir vigorously for 15 minutes until bubbling ceases. -
Extraction: Extract with DCM (x3). Dry organics over
. -
Purification: The tertiary amine product is often basic.
-
Tip: Pre-treat silica gel with 1% Triethylamine in Hexanes to prevent streaking during chromatography.
-
Protocol C: Sulfonylation
Challenge: Sulfonyl chlorides are highly reactive, but the generated HCl byproduct can open the cyclopropyl ring if not immediately scavenged. Solution: Use a homogeneous base system (Pyridine or excess TEA) to buffer the reaction instantly.
Step-by-Step Procedure
-
Dissolution: Dissolve N-cyclopropylcyclopentanamine (1.0 equiv) in DCM (anhydrous).
-
Base: Add Triethylamine (TEA) (2.5 equiv) or Pyridine (3.0 equiv). Cool to 0°C.
-
Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise.
-
Warm: Allow to warm to RT and stir for 2 hours.
-
Workup:
-
Wash with Sat.
. -
Do NOT wash with HCl.
-
Dry and concentrate.[3]
-
Scientific Rationale & Troubleshooting
Mechanism of Cyclopropyl Ring Instability
The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). While the amine functionality (
The "Acid Trap": Under strong acidic conditions (e.g., pH < 2, high temp), the cyclopropyl amine can undergo a homo-allyl rearrangement.
-
Avoid: Triflic acid, hot concentrated HCl, or radical initiators (AIBN) in the presence of the free amine.
-
Safe Zone: The protocols above utilize weak acids (Acetic acid) or buffered conditions (DIPEA/NaHCO3) to maintain ring integrity.
Data Summary: Reactivity vs. Conditions
| Reaction Type | Reagent | Risk Level | Yield Expectation |
| Amide Coupling | HATU / DIPEA | Low | High (>85%) |
| Amide Coupling | EDC / HOBt | Medium (Slow) | Moderate (40-60%) |
| Reductive Amination | STAB / DCE | Low | High (>80%) |
| Reductive Amination | Medium (Cyanide risk) | High (>80%) | |
| Direct Alkylation | Alkyl Halide / | High (Elimination) | Low (<30%) |
References
-
Cyclopropylamine Properties & Stability
-
Wiberg, K. B. (1986). "The structure and energetics of small ring compounds." Angewandte Chemie International Edition, 25(4), 312-322. Link
-
-
Reductive Amination Protocols
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
-
Amide Coupling with Hindered Amines
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
-
-
Metabolic Stability of Cyclopropyl Amines
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-cyclopropylcyclopentanamine
Welcome to the technical support center for the synthesis of N-cyclopropylcyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your synthesis.
Introduction
N-cyclopropylcyclopentanamine is a valuable secondary amine in medicinal chemistry, often incorporated as a structural motif in the development of novel therapeutic agents.[1] Its synthesis, most commonly achieved through the reductive amination of cyclopentanone with cyclopropylamine, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide provides practical, experience-driven advice to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of N-cyclopropylcyclopentanamine.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the reductive amination of cyclopentanone with cyclopropylamine can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Possible Cause 1: Inefficient Imine Formation
The first step of reductive amination is the formation of the N-cyclopentylidenecyclopropanamine intermediate. This is a reversible equilibrium reaction, and if the equilibrium is not driven towards the imine, the overall yield will be low.
-
Solution:
-
Water Removal: The formation of the imine releases a molecule of water. Employing a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or using a Dean-Stark apparatus if the reaction is run at a suitable temperature with an appropriate solvent (e.g., toluene), can effectively remove water and drive the equilibrium towards the imine.
-
pH Control: The rate of imine formation is pH-dependent. The reaction is typically favored under mildly acidic conditions (pH 4-6), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. You can use a catalytic amount of a mild acid, such as acetic acid.
-
Possible Cause 2: Incomplete Reduction of the Imine
Once the imine is formed, it must be efficiently reduced to the desired secondary amine.
-
Solution:
-
Choice of Reducing Agent: For laboratory-scale synthesis, sodium cyanoborohydride (NaBH₃CN) is often preferred over sodium borohydride (NaBH₄) because it is a milder reducing agent that selectively reduces the imine in the presence of the ketone starting material. Sodium borohydride can reduce the cyclopentanone to cyclopentanol, a common byproduct.[2] Sodium triacetoxyborohydride (STAB) is another excellent choice for its selectivity and reactivity.
-
Catalytic Hydrogenation: For larger-scale synthesis, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a highly effective method.[3] Ensure the catalyst is active and not poisoned.
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Solution:
-
Temperature: Imine formation can be slow at low temperatures. Running the initial phase of the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) can improve the rate of imine formation before the addition of the reducing agent. For catalytic hydrogenation, the reaction temperature and pressure may need to be optimized.
-
Stoichiometry: Ensure the molar ratio of cyclopropylamine to cyclopentanone is appropriate. Using a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) can help drive the imine formation equilibrium.
-
Below is a diagram illustrating the troubleshooting workflow for low yield:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing significant amounts of cyclopentanol in my crude product. How can I prevent this?
The formation of cyclopentanol is a common side reaction resulting from the reduction of the starting material, cyclopentanone.
-
Explanation: This occurs when the reducing agent is not selective enough and reduces the ketone at a rate comparable to or faster than the reduction of the imine intermediate.
-
Solution:
-
Use a Selective Reducing Agent: As mentioned previously, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (Na(OAc)₃BH) are significantly more selective for the reduction of the protonated imine (iminium ion) over the ketone.[4] This is the most effective way to minimize cyclopentanol formation.
-
Two-Step Procedure: If using a less selective reducing agent like sodium borohydride, a two-step approach can be beneficial. First, allow the cyclopentanone and cyclopropylamine to react to form the imine. You can monitor the disappearance of the ketone by techniques like TLC or GC. Once the imine formation is maximized, then add the sodium borohydride.
-
Question 3: My final product is contaminated with a higher molecular weight impurity. What is it and how do I get rid of it?
A common higher molecular weight byproduct in the reductive amination of cyclopentanone is N,N-dicyclopentylamine.[5]
-
Explanation: This tertiary amine is formed when the desired product, N-cyclopropylcyclopentanamine, acts as a nucleophile and reacts with another molecule of cyclopentanone to form a new iminium ion, which is then reduced.
-
Solution:
-
Control Stoichiometry: Using a larger excess of cyclopropylamine relative to cyclopentanone can statistically favor the formation of the desired secondary amine over the tertiary amine.
-
Ammonia as an Additive: In some reductive amination reactions, the addition of ammonia can help suppress the formation of tertiary amines by competing for the ketone.[5]
-
Purification: Fractional distillation under reduced pressure is often an effective method for separating N-cyclopropylcyclopentanamine from the higher boiling N,N-dicyclopentylamine.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of reductive amination?
Reductive amination is a two-step process:
-
Nucleophilic Attack and Dehydration: The amine (cyclopropylamine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone (cyclopentanone). This is followed by a proton transfer and the elimination of a water molecule to form an imine (or an iminium ion in the presence of acid).
-
Reduction: A reducing agent, such as a hydride source (e.g., from NaBH₃CN) or hydrogen gas with a metal catalyst, reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product.
Q2: Which is a better method: chemical reduction (e.g., NaBH₃CN) or catalytic hydrogenation?
The choice of method depends on the scale of the reaction and the available equipment.
| Feature | Chemical Reduction (e.g., NaBH₃CN) | Catalytic Hydrogenation (e.g., H₂/Pd-C) |
| Scale | Ideal for lab-scale and small-scale synthesis. | More suitable for large-scale and industrial production. |
| Equipment | Standard laboratory glassware. | Requires a hydrogenation apparatus (e.g., Parr shaker) or a balloon hydrogenation setup. |
| Safety | Sodium cyanoborohydride is toxic and should be handled with care. | Hydrogen gas is flammable and requires careful handling. Pd/C can be pyrophoric. |
| Workup | Typically involves quenching the reaction and an aqueous workup. | Filtration to remove the catalyst. |
| Selectivity | High selectivity for the imine over the ketone. | Can be very selective, but may require optimization of catalyst, pressure, and temperature. |
| Cost | Reagents can be more expensive for large-scale synthesis. | Catalyst is recyclable, making it more cost-effective for large-scale production. |
Q3: How can I effectively purify the final product, N-cyclopropylcyclopentanamine?
-
Standard Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves quenching any remaining reducing agent (if applicable), followed by extraction of the product into an organic solvent. The organic layer is then washed with brine and dried.
-
Distillation: The most common method for purifying N-cyclopropylcyclopentanamine is fractional distillation under reduced pressure. This is effective for removing lower-boiling impurities like the solvent and any unreacted starting materials, as well as higher-boiling byproducts like N,N-dicyclopentylamine.
-
Chromatography: For small-scale purification or to obtain very high purity material, column chromatography on silica gel can be employed. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica gel) is a good starting point.
Experimental Protocols
The following are representative protocols for the synthesis of N-cyclopropylcyclopentanamine. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol is based on the well-established procedure for the reductive amination of ketones.[2]
-
To a solution of cyclopentanone (1.0 eq) in methanol, add cyclopropylamine (1.2 eq) and acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.
-
Make the solution basic (pH > 10) by the addition of aqueous NaOH.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Catalytic Hydrogenation
This protocol is a general procedure for catalytic reductive amination.
-
In a pressure vessel, combine cyclopentanone (1.0 eq), cyclopropylamine (1.2 eq), a suitable solvent (e.g., ethanol or methanol), and 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Below is a diagram illustrating the general workflow for the synthesis and purification of N-cyclopropylcyclopentanamine:
Caption: General synthesis and purification workflow.
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]
- US Patent 8,329,954 B2, "Cyclopropene amine compounds," Google P
-
Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
-
Doležal, P.; Vávra, J.; Červený, L. Reductive amination of cyclopentanone. ResearchGate, 2004 . [Link]
- US Patent 6,620,982 B1, "Method of producing purified cyclopentane," Google P
-
The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]
-
Reductive Amination. YouTube. [Link]
- US Patent Application 2021/0395185 A1, "Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines," Google P
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
- US Patent 3,711,549, "Process for manufacturing cyclopropylamine," Google P
-
Hydrogenation (atmospheric pressure) with Pd/C. Organic Chemistry Portal. [Link]
- Process for the manufacture of cyclopropylamine.
- US Patent 2,513,534, "Purification of cyclopentanone," Google P
- US Patent 4,016,204, "Method of synthesis of trans-2-phenylcyclopropylamine," Google P
-
Controlled preparation of Pd/AC catalysts for hydrogenation reactions. ResearchGate, 2016 . [Link]
- US Patent 3,347,920, "Purification of cyclohexylamine," Google P
-
Failed Hydrogenation using H2 gas and Pd/C catalyst. Reddit. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method - Google Patents [patents.google.com]
- 3. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: N-Cyclopropylcyclopentanamine Purification
Case ID: NCC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting purification anomalies for secondary amines with strained ring systems.[1]
Executive Summary & Molecule Profile[2]
N-cyclopropylcyclopentanamine presents a unique duality in purification: it behaves like a standard lipophilic secondary amine but carries the latent reactivity of the strained cyclopropyl ring.
-
The Trap: Treating it like a rugged aliphatic amine (e.g., diethylamine) often leads to yield loss via ring-opening decomposition or irreversible adsorption on silica.[1]
-
The Goal: Isolate the secondary amine free of the tertiary impurity (bis-alkylation), unreacted ketone, and the hydrolytically unstable imine intermediate.
| Property | Value (Est.) | Implication for Purification |
| Boiling Point | 155–165°C | High enough for vacuum distillation, but overlaps with many high-boiling solvents.[1] |
| pKa (Conjugate Acid) | ~9.5–10.0 | Sufficiently basic for acid-base extraction, but lower than typical dialkylamines due to cyclopropyl |
| Stability | Acid-Sensitive | CRITICAL: Strong mineral acids (conc.[1] HCl/H₂SO₄) can trigger cyclopropyl ring opening. |
| Chromatography | High Tailing | Strong interaction with acidic silanols on silica gel.[1][2] |
Troubleshooting Modules (Ticket-Based)
Ticket #1: "My product is streaking/tailing on the column."
Diagnosis: Silanol Interaction.[1][2]
Secondary amines possess a lone pair that hydrogen bonds aggressively with the acidic silanol groups (
Solution Protocol: The "Buffered" Mobile Phase Do not run a standard Hexane/Ethyl Acetate gradient.[1] You must deactivate the silica.
-
The Modifier: Add 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase.[1]
-
Why? The small, basic modifier saturates the active silanol sites, allowing your bulky amine to pass through without "sticking."
-
-
The Solvent System: Switch to DCM/MeOH/NH₄OH (90:9:1) for polar impurities, or Hexane/EtOAc/TEA (80:19:1) for non-polar separation.
-
Pre-treatment: Flush the column with the modifier-containing solvent before loading your sample.[1]
Ticket #2: "I lost 40% of my yield during acid-base extraction."
Diagnosis: Cyclopropyl Ring Opening (Acidolysis).[1] While cyclopropanes are generally stable to base, they are vulnerable to electrophilic attack by protons. Using concentrated HCl or heating the acidic aqueous phase can cleave the ring, generating a primary amine with a propyl chain (ring-opened byproduct) that washes away or complicates the mixture.
Solution Protocol: The "Cold & Weak" Extraction
-
Acid Choice: Use 10% Citric Acid or 0.5M HCl instead of concentrated mineral acids.[1] Citric acid provides a buffer zone (~pH 3-4) that protonates the amine without aggressively attacking the ring.[1]
-
Temperature Control: Perform all acidification steps on an ice bath (0–5°C).
-
Contact Time: Minimize the time the molecule spends in the acidic phase. Extract, separate, and basify immediately.
Ticket #3: "NMR shows a 'ghost' impurity that disappears on silica."
Diagnosis: Residual Imine Hydrolysis.[1] If you synthesized this via reductive amination (Cyclopentanone + Cyclopropylamine), the intermediate imine may not have fully reduced.
-
Observation: In crude NMR, you see the imine.[1]
-
Action: You run a silica column.[3]
-
Result: The imine hydrolyzes on the acidic silica back to Cyclopentanone and Cyclopropylamine. You think you purified it, but you actually just decomposed the intermediate.
Solution: Ensure reaction completion before workup. Add a "scavenger" reduction step (e.g., small addition of NaBH₄ 30 mins before quenching) to force all imine to the amine.
Visualizing the Workflow
Diagram 1: The Purification Decision Tree
This logic flow helps you choose the correct method based on crude purity and scale.
Caption: Decision tree selecting the optimal purification route based on impurity profile.
Diagram 2: The Ring-Opening Hazard
Understanding why standard acid washes fail.[1]
Caption: Mechanism of acid-catalyzed ring opening vs. stable salt formation.[1]
Standard Operating Protocols (SOPs)
SOP-A: The "Soft" Acid-Base Extraction
Best for removing non-basic impurities (ketones, alkanes) without degrading the ring.
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether (
).[1] Avoid DCM if possible (emulsion risk). -
Extraction (Acidic):
-
Cool mixture to 0°C.
-
Extract 2x with 10% w/v Aqueous Citric Acid .
-
Checkpoint: The amine goes into the water layer. The ketone stays in the organic layer.
-
-
Wash: Wash the combined aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.[1]
-
Liberation (Basic):
-
Add fresh DCM to the aqueous layer.
-
Slowly basify with 2M NaOH or Saturated NaHCO₃ until pH > 12.[1] Keep cold!
-
-
Collection: Extract the aqueous layer 3x with DCM.[1] Dry combined organics over
.[4] -
Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C to avoid volatility loss).
SOP-B: Oxalate Salt Formation
Best for solidifying the oil and removing tertiary amine impurities.
-
Dissolve 1 eq of crude amine in Ethanol or Isopropanol (approx 5 mL/g).
-
Separately, dissolve 1 eq of Oxalic Acid in hot Ethanol.
-
Add the acid solution to the amine solution dropwise with stirring.
-
A white precipitate should form.[1] If not, add Diethyl Ether until cloudy and cool to -20°C.
-
Filter the solid.[1]
-
Note: Secondary amine oxalates are often highly crystalline, while tertiary amine impurities often remain in the mother liquor.
-
-
Recovery: To recover the free base, suspend the salt in water and treat with 2M NaOH, then extract with DCM.
Frequently Asked Questions (FAQ)
Q: Can I distill this compound? A: Yes, but be careful. The boiling point is likely 150–160°C at atmospheric pressure. Use high vacuum (e.g., 5–10 mmHg) to lower the bp to ~60–70°C. Ensure your oil bath does not exceed 100°C to prevent thermal degradation of the cyclopropyl ring.
Q: Why does my product turn yellow/brown on the shelf? A: Secondary amines oxidize slowly in air to form N-oxides or imines.[1] Store N-cyclopropylcyclopentanamine under Argon/Nitrogen in the fridge. If it's brown, a quick filtration through a short plug of basic alumina usually restores the color.
Q: Can I use HCl in Dioxane to make the salt? A: Proceed with caution. Anhydrous HCl is very strong. If the reaction exotherms significantly, you risk ring opening.[1] Always chill the amine solution before adding the acid and add slowly.
References
-
Amine Purification on Silica: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[5] Context: Discusses handling of amine products and chromatographic challenges. [1]
-
Cyclopropyl Stability: Wong, H. N. C., et al. "Cyclopropane Chemistry."[1] Chemical Reviews, 1989, 89(1), 165–198.[1] Context: Comprehensive review of cyclopropane reactivity, including acid sensitivity. [1]
-
General Amine pKa Data: Williams, R. (Colgate University).[1] "pKa Data Compiled." Organic Chemistry Data. Context: Comparative basicity of cyclic and acyclic amines.
-
Chromatographic Modifiers: Biotage Application Note. "How do I purify ionizable organic amine compounds using flash column chromatography?" Context: Practical guide on using TEA/NH3 modifiers.
Sources
Technical Support Center: Synthesis of N-Cyclopropylcyclopentanamine
[1]
Topic: Troubleshooting Side Reactions in Reductive Amination Target Product: N-Cyclopropylcyclopentanamine (CAS: 41886-21-3) Standard Protocol: Reductive Amination of Cyclopentanone with Cyclopropylamine[1]
Core Directive & Reaction Overview
This guide addresses the specific challenges in synthesizing N-cyclopropylcyclopentanamine via reductive amination. While this route is generally robust, the unique strain of the cyclopropyl ring and the steric dynamics of cyclopentanone create distinct impurity profiles that differ from standard aliphatic amine syntheses.[1]
The Reaction Pathway
The synthesis proceeds through the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is then selectively reduced to the target secondary amine.[1]
Primary Reagents:
Critical Side Reaction Analysis (Troubleshooting Guide)
Issue A: High Levels of Cyclopentanol (The "Direct Reduction" Impurity)
Symptom: GC/LC analysis shows a significant peak for cyclopentanol, reducing the yield of the amine.[1] Mechanism: The reducing agent attacks the unreacted ketone (cyclopentanone) instead of the imine. This occurs when the imine formation equilibrium is slow or incomplete before the reductant is active.
| Diagnostic Question | Root Cause | Corrective Action |
| Did you add the reductant immediately? | Competitive reduction of the ketone. | Protocol Adjustment: Allow the amine and ketone to stir for 30–60 minutes (with mild acid catalyst like AcOH) before adding NaBH(OAc)₃. This ensures the ketone is converted to the imine. |
| Is the solvent "wet"? | Water shifts equilibrium back to ketone + amine. | Dry Solvents: Use anhydrous 1,2-Dichloroethane (DCE) or THF.[1] Add molecular sieves (3Å or 4Å) during the imine formation step. |
| Which reductant are you using? | NaBH₄ is too aggressive; it reduces ketones rapidly.[1] | Switch Reagent: Use NaBH(OAc)₃ or NaBH₃CN .[1] These are less basic and coordinate with the imine nitrogen, favoring imine reduction over ketone reduction.[1] |
Issue B: Formation of Tertiary Amine (Over-Alkylation)
Symptom: Presence of N-cyclopropyl-N,N-dicyclopentylamine .[1] Mechanism: The newly formed product (secondary amine) competes with the starting cyclopropylamine to react with residual cyclopentanone, forming an enamine/iminium species that reduces to the tertiary amine.
-
Logic: Secondary amines are generally more nucleophilic than primary amines due to inductive effects, but steric hindrance in this specific case (cyclopentyl + cyclopropyl) usually slows this side reaction.[1] However, excess ketone drives this pathway.[1]
Troubleshooting Steps:
-
Stoichiometry Check: Ensure Cyclopropylamine is in slight excess (1.1 – 1.2 eq) relative to Cyclopentanone.[1] If the ketone is in excess, the product will consume it.[1]
-
Stepwise Addition: Do not add all the ketone at once if using a "reverse addition" protocol (rare for this specific synthesis, but possible).
-
Monitoring: Monitor the reaction by TLC/GC. Stop the reaction immediately upon consumption of the limiting reagent (ketone).
Issue C: Cyclopropyl Ring Opening (The "Propyl" Impurity)
Symptom: Detection of N-propylcyclopentanamine or N-propylcyclopentanol derivatives.[1] Mechanism: The cyclopropane ring has high ring strain (~27.5 kcal/mol). Under harsh catalytic hydrogenation conditions (H₂/Pd-C) or strong acidic conditions, the ring can undergo hydrogenolysis (cleavage) to form a linear propyl chain.[1]
-
Constraint: This is rare with borohydride reagents but common with catalytic hydrogenation.[1]
Corrective Action:
-
Avoid Pd/C: If using catalytic hydrogenation, switch to Pt/C or Ra-Ni , which are less prone to opening cyclopropyl rings than Palladium.[1]
-
Stick to Hydrides: Use NaBH(OAc)₃ or NaBH₄.[1][5][6] These reagents do not possess the mechanism to cleave cyclopropyl rings under standard conditions.
-
Acid Control: Avoid strong mineral acids (HCl, H₂SO₄) during workup if heating is involved.[1] Use weak acids (Acetic acid) for pH adjustment.[1]
Visualizing the Reaction Matrix
The following diagram illustrates the divergence points where the target molecule competes with side reactions.
Caption: Reaction network showing the primary pathway (green) and critical deviation points leading to alcohol, tertiary amine, and ring-opened impurities.[1][4][5][7][8][9][10]
Optimized Experimental Protocol
Objective: Synthesis of N-cyclopropylcyclopentanamine with minimized side reactions.
Reagents:
-
Cyclopentanone (1.0 eq)[1]
-
Cyclopropylamine (1.2 eq) — Excess prevents over-alkylation.[1]
-
Sodium Triacetoxyborohydride (1.4 eq) — Mild, selective.[1]
-
Acetic Acid (1.0 eq) — Catalyzes imine formation.[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1]
Step-by-Step Procedure:
-
Imine Formation (Pre-complexation):
-
In a dry flask under N₂ atmosphere, dissolve Cyclopentanone (10 mmol) and Cyclopropylamine (12 mmol) in anhydrous DCE (30 mL).
-
Add Acetic Acid (10 mmol).
-
Crucial Step: Stir at room temperature for 30–60 minutes . This allows the equilibrium to favor the imine before the reducing agent is introduced, minimizing Cyclopentanol formation.
-
-
Selective Reduction:
-
Cool the mixture to 0°C (optional, but helps control exotherm).
-
Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
-
Quench and Workup:
-
Purification:
Frequently Asked Questions (FAQ)
Q: Can I use NaBH₄ instead of NaBH(OAc)₃? A: Yes, but with modifications. NaBH₄ is less selective and will reduce the ketone faster. If you must use NaBH₄, you must pre-form the imine completely (often using MeOH as solvent and stirring for several hours or using a dehydrating agent like Ti(OiPr)₄) before adding NaBH₄.[1] The "One-Pot" procedure is risky with NaBH₄.
Q: Why do I see a peak with Mass M+2 in my LC-MS? A: If you used catalytic hydrogenation (H₂), you likely opened the cyclopropyl ring (+2 H mass unit).[1] The cyclopropyl group is sensitive to Pd-catalyzed hydrogenolysis. Switch to the borohydride method described above.
Q: My product is turning yellow/brown upon storage. Why? A: Secondary amines can oxidize slowly in air to form N-oxides or imines. Store the product under Nitrogen or Argon in the dark. Conversion to the Hydrochloride salt (using HCl in ether) significantly improves long-term stability.
References
-
Abdel-Magid, A. F., et al. (1996).[1][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1]
- Foundational text for the NaBH(OAc)
-
Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404.[1]
- Details the stability of borohydride species in acidic media, relevant to the acetic acid additive.
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1]
- Authoritative source on the risks of cyclopropyl ring opening (hydrogenolysis)
-
Organic Chemistry Portal. "Reductive Amination."
- General overview of reductive amination str
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. longdom.org [longdom.org]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents [patents.google.com]
- 9. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting N-cyclopropylcyclopentanamine NMR peak assignments
Technical Support Center: N-cyclopropylcyclopentanamine Analysis
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. My name is Dr. Alistair Finch, and as a Senior Application Scientist, I've spent years in the field helping teams like yours navigate complex analytical challenges. Today, we're focusing on a molecule that, while seemingly straightforward, presents unique and interesting hurdles in NMR spectroscopy: N-cyclopropylcyclopentanamine.
The inherent structural features—a highly strained, magnetically anisotropic cyclopropyl ring and a more flexible cyclopentyl system bridged by a nitrogen atom—create a spectrum that is often crowded and non-intuitive. Signal overlap is common, and definitive assignment requires more than a simple 1D proton spectrum. This guide is structured as a series of common questions and in-depth answers, designed to provide not just a protocol, but the underlying scientific reasoning to empower you to solve these challenges independently.
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial ¹H NMR spectrum is very crowded in the aliphatic region. What are the expected chemical shifts, and where should I even begin?
A1: Foundational Analysis & Predicted Chemical Shifts
This is the most common starting problem. The spectrum of N-cyclopropylcyclopentanamine has several signals in the 0.2 ppm to 3.5 ppm range, leading to significant overlap. The first step is to understand the distinct electronic environments of the molecule and predict where each signal should approximately appear.
The key to deciphering the spectrum lies in recognizing the unusual, highly shielded nature of the cyclopropyl group. The ring current effect of the three-membered ring causes its protons and carbons to appear at exceptionally high fields (far upfield).[1][2] In contrast, the protons and carbons of the cyclopentyl ring will be in a more typical aliphatic region, with the methine proton (CH-N) being the most deshielded due to the inductive effect of the nitrogen atom.[3]
Based on established chemical shift principles and data from similar fragments, we can generate a predictive table. This table should serve as your initial hypothesis for assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-cyclopropylcyclopentanamine
| Assignment | Proton Label | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Carbon Label | Predicted ¹³C Shift (ppm) |
| Cyclopentyl-CH | H-1 | 3.0 - 3.4 | Multiplet | 1H | C-1 | 60 - 65 |
| Cyclopentyl-CH₂ (α to CH) | H-2, H-6 | 1.6 - 1.9 | Multiplet | 4H | C-2, C-6 | 30 - 35 |
| Cyclopentyl-CH₂ (β to CH) | H-3, H-5 | 1.4 - 1.6 | Multiplet | 4H | C-3, C-5 | 22 - 26 |
| N-H | N-H | 0.8 - 2.5 (variable, broad) | Singlet (broad) | 1H | N/A | N/A |
| Cyclopropyl-CH | H-1' | 2.2 - 2.6 | Multiplet | 1H | C-1' | 30 - 35 |
| Cyclopropyl-CH₂ | H-2', H-3' | 0.3 - 0.7 | Multiplet | 4H | C-2', C-3' | 3 - 8 |
Note: These are estimated ranges. Actual values are highly dependent on the solvent and sample concentration.
Q2: The upfield signals (0.3-0.7 ppm) and the main aliphatic signals (1.4-1.9 ppm) are complex multiplets. How can I definitively assign protons within the cyclopropyl and cyclopentyl rings?
A2: The Power of 2D COSY for Unraveling Spin Systems
When 1D spectra are insufficient due to overlapping signals, a 2D Homonuclear Correlation Spectroscopy (COSY) experiment is the logical and necessary next step. A COSY spectrum reveals which protons are spin-spin coupled to each other, typically through two or three bonds.[4] This allows you to "walk" along the carbon backbone of each ring system.
Causality: The COSY experiment uses a second time delay and a second 90° pulse to allow for magnetization transfer between coupled nuclei. The result is a 2D plot where the 1D spectrum lies on the diagonal, and off-diagonal cross-peaks appear between the signals of coupled protons.
What to Look For:
-
Cyclopentyl System: Start with the most downfield aliphatic methine proton (H-1, ~3.2 ppm). It will show a cross-peak to the adjacent CH₂ protons (H-2/H-6). These protons (H-2/H-6) will, in turn, show cross-peaks to both H-1 and their other neighbors, H-3/H-5. This chain of correlations will allow you to assign the entire cyclopentyl spin system.
-
Cyclopropyl System: Find the cyclopropyl methine proton (H-1', ~2.4 ppm). It will show a clear cross-peak to the highly shielded cyclopropyl CH₂ protons (H-2'/H-3', ~0.5 ppm). This confirms their relationship and separates them from the cyclopentyl signals.
Caption: Expected ¹H-¹H COSY correlations for N-cyclopropylcyclopentanamine.
Q3: Now that I have my proton assignments hypothesized from COSY, how do I link them to the carbon skeleton? My ¹³C spectrum just shows a cluster of peaks.
A3: Bridging ¹H and ¹³C Worlds with HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment is the definitive tool for correlating each proton signal directly to the carbon atom it is attached to.[5] This is a crucial, self-validating step that confirms your assignments from both the ¹H and ¹³C spectra simultaneously.
Causality: HSQC is a 2D experiment that plots the ¹H spectrum on one axis and the ¹³C spectrum on the other. A peak (cross-peak) appears at the coordinate corresponding to a proton's chemical shift and the chemical shift of the carbon it is bonded to. It is a one-bond correlation experiment, making it incredibly reliable.
Experimental Workflow:
-
Acquire a standard ¹³C{¹H} spectrum and a ¹H spectrum.
-
Run the HSQC experiment.
-
Lay the ¹H spectrum along the F2 (horizontal) axis and the ¹³C spectrum along the F1 (vertical) axis.
-
For every cross-peak, draw a vertical line down to the ¹H spectrum and a horizontal line across to the ¹³C spectrum. This directly links a specific proton signal to a specific carbon signal.
-
Using your proton assignments from the COSY experiment, you can now unambiguously assign each carbon signal. For example, the proton you identified as H-1 (~3.2 ppm) will show a cross-peak to the carbon at ~62 ppm, thereby assigning it as C-1.
Caption: Logic of assigning a C-H pair using an HSQC cross-peak.
Q4: I see a broad singlet that varies in position between samples, and sometimes it's barely visible. How can I confirm this is the N-H proton?
A4: The D₂O Shake Test for Exchangeable Protons
Protons attached to heteroatoms like nitrogen (N-H) or oxygen (O-H) are acidic and can exchange with deuterium from deuterium oxide (D₂O). This provides a simple and definitive test.[6]
Causality: Deuterium (²H) is NMR-inactive at the frequency used for proton (¹H) NMR. When you add D₂O to your sample, the N-H proton exchanges with a deuterium atom from the D₂O, forming an N-D bond. Because the deuterium does not produce a signal in the ¹H spectrum, the original N-H peak will disappear.
Protocol: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Take a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃. Note the chemical shift and integration of the suspected N-H peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O).
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing and facilitate the proton-deuterium exchange. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. The broad singlet corresponding to the N-H proton should have disappeared or significantly diminished in intensity. A new, often broad peak for HOD (water with one deuterium) may appear, typically between 4.7-5.0 ppm in CDCl₃.[7]
Q5: My spectrum has more signals than predicted, even after accounting for solvent peaks. What are the likely culprits?
A5: Investigating Impurities and Dynamic Effects
Seeing extra signals is a common issue that points to impurities from the synthesis or, less commonly for this molecule, dynamic NMR effects.
-
Synthesis-Related Impurities: The most likely source of extra peaks is residual starting materials or side-products. Consider the synthesis route. If it involved the reductive amination of cyclopentanone with cyclopropylamine, you might see:
-
Cyclopentanone: A singlet around 2.1-2.2 ppm in the ¹H NMR and a carbonyl signal >200 ppm in the ¹³C NMR.
-
Unreacted Cyclopropylamine: Signals corresponding to the free amine.
-
Side-products: Such as dicyclopropylamine from self-condensation. A good practice is to run NMR spectra of your starting materials to have reference data.
-
-
Solvent and Water Peaks: Always check for residual solvent peaks from purification (e.g., ethyl acetate, hexane, dichloromethane) and water. Authoritative tables of these common impurities are invaluable.[8][9]
-
Rotational Isomers (Rotamers): While less likely to be a major issue for this specific molecule at room temperature due to fast rotation, restricted rotation around the C-N bond can sometimes lead to the appearance of two distinct sets of signals for the atoms near the bond. This is more common in amides or molecules with bulky substituents. If you suspect this, acquiring the spectrum at a higher temperature can cause the signals to coalesce into a single, averaged peak.
Standard Operating Protocols
Protocol 1: Acquiring a 2D COSY Spectrum
-
Sample Prep: Prepare a moderately concentrated sample (10-20 mg in 0.6 mL of deuterated solvent). A higher concentration improves the signal-to-noise ratio for 2D experiments.
-
Tuning & Locking: Tune and lock the spectrometer on your sample.
-
Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity. Good shimming is critical for resolving cross-peaks.
-
Load Experiment: Load a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Set Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (e.g., 0 to 10 ppm).
-
Number of Scans (NS): Use 2, 4, or 8 scans per increment, depending on sample concentration.
-
Number of Increments (TD1): Use 256 or 512 increments in the F1 dimension. More increments provide better resolution but increase experiment time.
-
-
Acquisition: Start the acquisition. A typical gCOSY experiment may take 20-60 minutes.
-
Processing: After acquisition, apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform to generate the final spectrum.
Protocol 2: Acquiring a 2D HSQC Spectrum
-
Prerequisites: You must have already determined the ¹H and ¹³C spectral widths from 1D experiments.
-
Load Experiment: Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set Parameters:
-
¹H Spectral Width (SW in F2): Set based on your ¹H spectrum (e.g., 10 ppm).
-
¹³C Spectral Width (SW in F1): Set to cover the expected carbon range (e.g., 0 to 80 ppm for this molecule to focus on the aliphatic region).
-
Number of Scans (NS): Use 4, 8, or more scans per increment. HSQC is less sensitive than COSY.
-
Number of Increments (TD1): Use 128 or 256 increments in the F1 dimension.
-
¹J(CH) Coupling Constant: Set the expected one-bond C-H coupling constant. A value of 145 Hz is a good general starting point for sp³ carbons.
-
-
Acquisition: Start the acquisition. This experiment can take from 30 minutes to several hours.
-
Processing: Process the data using appropriate window functions and Fourier transformation.
References
- Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
ChemAxon. (n.d.). NMR Predictor. MarvinSketch & Marvin Suite. Available at: [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclopropane. Available at: [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]
-
PubChem. (n.d.). N-cyclopropylcyclopentanamine. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. Available at: [Link]
-
Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. emerypharma.com [emerypharma.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.washington.edu [chem.washington.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubilization & Handling of N-Cyclopropylcyclopentanamine
Topic: Overcoming Poor Solubility & Handling Challenges Compound: N-Cyclopropylcyclopentanamine (CAS: 873-59-6) Chemical Class: Secondary Cycloalkyl Amine[1]
Technical Profile & Solubility Mechanics
Before troubleshooting, it is critical to understand why you are experiencing solubility issues. N-cyclopropylcyclopentanamine is a secondary amine with a moderate lipophilicity (LogP ~1.6) [1].
-
The Root Cause: As a free base, this molecule exists as a hydrophobic liquid/oil. Its nitrogen atom has a lone pair of electrons, making it basic (estimated pKa ~10.5–11.0, typical for secondary dialkyl amines) [2].
-
The Solubility Switch:
-
pH > 9 (Basic/Neutral): The molecule is uncharged (neutral). Solubility is poor. It will form an oily layer or emulsion in water.
-
pH < 7 (Acidic): The nitrogen accepts a proton (
), becoming a cationic ammonium species ( ). Solubility is high.
-
Key Data Summary
| Property | Value | Implication for Handling |
| Molecular Weight | ~125.21 g/mol | Low MW suggests potential volatility as a free base. |
| LogP | ~1.6 [1] | Moderately lipophilic; requires cosolvents or ionization for aqueous stability. |
| pKa (est.) | ~10.5–11.0 | Highly basic. Will precipitate in pH 7.4 buffers if concentration is high. |
| Physical State | Liquid (Free Base) | Hard to weigh accurately; prone to oxidation/evaporation. |
Troubleshooting Guides
Issue 1: "The compound oils out or floats when added to aqueous buffer."
Diagnosis: You are likely using the free base form of the compound in a neutral pH solution. The uncharged amine acts like a lipid.
Solution: In Situ Salt Formation (Acidification) Do not attempt to sonicate the oil into water; you must chemically modify it.
Protocol:
-
Calculate Molarity: Determine the moles of N-cyclopropylcyclopentanamine required.
-
Acid Selection: Use 1.05 equivalents of 1N Hydrochloric Acid (HCl) or Acetic Acid.[1]
-
Mixing: Add the amine dropwise to the acid solution while stirring.
-
Verification: The solution should become clear. Check pH; it should be < 6.0.
-
Buffering: Once dissolved, slowly add your buffer (e.g., PBS) only if the final concentration is low enough that the pH shift doesn't revert the compound to its free base form.
Critical Note: If your assay requires pH 7.4, the compound may precipitate if the concentration exceeds its intrinsic solubility (~1–5 mM estimated). For higher concentrations, use the Cosolvent Method below.
Issue 2: "I need a stable solid for long-term storage and easy weighing."
Diagnosis: The liquid free base is volatile and difficult to handle. You need to synthesize a crystalline salt form.
Solution: Salt Synthesis Workflow Converting the liquid amine to a hydrochloride (HCl) or oxalate salt creates a stable solid.
Step-by-Step Protocol:
-
Dissolution: Dissolve the amine (Free Base) in a non-polar solvent (e.g., Diethyl Ether or Dichloromethane) at 0°C.
-
Acid Addition: Add 1.1 equivalents of HCl (e.g., 2M in Diethyl Ether) dropwise.
-
Observation: A white precipitate (the salt) should form immediately.
-
-
Isolation: Filter the solid under vacuum or evaporate the solvent under a stream of nitrogen.
-
Drying: Dry in a vacuum desiccator to remove trace solvent and excess acid.
-
Storage: Store at -20°C with desiccant.
Visual Workflow: Salt Synthesis Decision Tree
Caption: Decision matrix for converting N-cyclopropylcyclopentanamine free base into a stable salt form.
Issue 3: "The compound precipitates in Cell Culture Media (DMEM/RPMI)."
Diagnosis: Cell culture media is buffered to pH 7.4. When you dilute a stock solution (even an acidic one) into this media, the pH rises, deprotonating the amine and causing it to crash out of solution.
Solution: The DMSO "Spike" Method Use a high-concentration organic stock to ensure rapid dispersion before precipitation can occur.
Protocol:
-
Stock Prep: Make a 100 mM stock solution in pure DMSO (Dimethyl Sulfoxide).
-
Why DMSO? It is miscible with water and solubilizes the free base well.
-
-
Intermediate Step (Optional): If the final concentration is high (>10 µM), dilute the DMSO stock 1:10 into sterile water immediately before adding to media.
-
Final Addition: Add the stock to the media while vortexing. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.
Solubility Logic Diagram
Caption: Logic flow for selecting the correct formulation strategy based on target concentration.
Frequently Asked Questions (FAQ)
Q: Can I use the free base for animal studies (in vivo)? A: Not recommended directly. The free base is caustic and poorly soluble.
-
Recommendation: Convert to the Hydrochloride (HCl) or Citrate salt. If you must use the free base, formulate it in a lipid vehicle (e.g., Corn Oil or Miglyol 812) rather than aqueous saline [3].
Q: My salt form is turning into a goo. What happened? A: You likely have a hygroscopic salt (it absorbs water from the air).
-
Fix: Dry the sample under high vacuum (lyophilization) overnight. Store in a sealed vial with silica gel packets. Consider switching counterions (e.g., from HCl to Fumarate) to improve crystallinity [4].
Q: Is the compound volatile? A: Yes, the free base (MW ~125) has significant vapor pressure.
-
Warning: Do not leave the free base in open containers. Always handle in a fume hood. Salt forms are non-volatile.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16776396, N-cyclopropylcyclopentanamine. Retrieved February 6, 2026 from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for amine pKa and basicity).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Kumar, L., et al. (2013). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3). (General protocol for salt screening).
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of N-cyclopropylcyclopentanamine for the Modern Research Laboratory
Introduction
N-cyclopropylcyclopentanamine is a valuable secondary amine that serves as a key building block in the synthesis of various pharmacologically active compounds and agrochemicals. The incorporation of the cyclopropyl moiety can significantly influence the metabolic stability, potency, and selectivity of drug candidates. This guide provides a comparative analysis of the two primary synthetic routes to N-cyclopropylcyclopentanamine: reductive amination of cyclopentanone and nucleophilic substitution on a cyclopentyl halide. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach to empower researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution |
| Starting Materials | Cyclopentanone, Cyclopropylamine | Cyclopentyl halide (e.g., bromide), Cyclopropylamine |
| Key Transformation | Imine/enamine formation and reduction | SN2 displacement |
| Typical Yields | Good to Excellent | Moderate to Good |
| Key Reagents | Reducing agents (e.g., NaBH(OAc)₃, H₂/Catalyst) | Base (e.g., K₂CO₃, Et₃N) |
| Process Scalability | Generally high | Moderate |
| Environmental Impact | Dependent on reducing agent and catalyst | Dependent on solvent and base |
| Key Advantages | Often a one-pot procedure, high atom economy. | Milder conditions may be possible. |
| Potential Drawbacks | Potential for over-alkylation, catalyst sensitivity. | Potential for elimination side-products, halide cost. |
Route 1: Reductive Amination of Cyclopentanone with Cyclopropylamine
Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and versatility.[1] This method typically proceeds in a one-pot fashion, commencing with the condensation of cyclopentanone and cyclopropylamine to form a Schiff base (imine) or an enamine intermediate, which is then reduced in situ to the desired N-cyclopropylcyclopentanamine.[2]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the cyclopropylamine's nitrogen on the electrophilic carbonyl carbon of cyclopentanone. This is followed by dehydration to form the C=N double bond of the imine intermediate. A reducing agent, introduced into the reaction mixture, then selectively reduces the imine to the final amine product.
dot
Caption: Reductive amination pathway for N-cyclopropylcyclopentanamine synthesis.
Experimental Protocol: Sodium Triacetoxyborohydride Mediated Reductive Amination
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, often favored for its tolerance of a wide range of functional groups and its effectiveness under acidic conditions which can catalyze imine formation.[3]
Materials:
-
Cyclopentanone
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Glacial acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of cyclopentanone (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopropylamine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure N-cyclopropylcyclopentanamine.
Catalytic Reductive Amination: A Greener Alternative
Catalytic hydrogenation offers a more atom-economical and environmentally friendly approach.[4] Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel can be employed with hydrogen gas as the reductant.[5]
A recent study on the reductive amination of cyclohexanone (a close analog) with various amines demonstrated high conversion and selectivity using bimetallic catalysts like Ni-Rh/SiO₂.[6] For instance, a 2 wt.% NiRh/SiO₂ catalyst achieved 99.8% conversion and 96.6% selectivity to the corresponding secondary amine.[6] Biocatalysis using reductive aminases (RedAms) is also emerging as a powerful and highly selective method. In a preparative scale reaction, the amination of cyclohexanone with cyclopropylamine using a reductive aminase (MtRedAm) achieved a space-time yield of 64.2 g L⁻¹ d⁻¹.
Advantages and Disadvantages of Reductive Amination
Advantages:
-
Efficiency: Often a one-pot synthesis, which simplifies the experimental procedure.
-
High Yields: Generally provides good to excellent yields of the desired amine.
-
Versatility: A wide range of reducing agents and catalysts can be employed.
Disadvantages:
-
Over-alkylation: A common side reaction is the formation of the tertiary amine, where the newly formed secondary amine reacts further with the starting carbonyl compound.[3] This can often be mitigated by using a slight excess of the primary amine.
-
Reagent Stoichiometry and Cost: Stoichiometric hydride reducing agents generate significant waste. While catalytic methods are greener, the catalysts can be expensive and require specialized equipment (e.g., for hydrogenation).
-
Toxicity: Some reducing agents, like sodium cyanoborohydride, are toxic and require careful handling.
Route 2: Nucleophilic Substitution of a Cyclopentyl Halide with Cyclopropylamine
This classical approach involves the direct N-alkylation of cyclopropylamine with a cyclopentyl halide, typically cyclopentyl bromide, via a bimolecular nucleophilic substitution (SN2) reaction.[7]
Mechanistic Rationale
The reaction proceeds through the backside attack of the nucleophilic nitrogen atom of cyclopropylamine on the electrophilic carbon atom of the cyclopentyl halide. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-X (where X is a halogen) bond, leading to the formation of N-cyclopropylcyclopentanamine hydrohalide salt. A base is required to neutralize the acid generated and to deprotonate the resulting ammonium salt to afford the free amine.
dot
Caption: Nucleophilic substitution pathway for N-cyclopropylcyclopentanamine synthesis.
Experimental Protocol: N-Alkylation of Cyclopropylamine
Materials:
-
Cyclopentyl bromide
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve cyclopentyl bromide (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Add cyclopropylamine (1.5-2.0 eq) to the solution. The excess amine also acts as a base. Alternatively, an inorganic base like potassium carbonate (2.0 eq) can be used.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
If an inorganic base was used, filter off the solid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous Na₂SO₄.
-
Filter the solution and concentrate it using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography.
Considerations for Nucleophilic Substitution
The success of this reaction is contingent on several factors. The choice of the leaving group on the cyclopentyl ring is crucial; bromides and iodides are generally more reactive than chlorides. The solvent also plays a significant role, with polar aprotic solvents like DMF and DMSO favoring SN2 reactions.
Advantages and Disadvantages of Nucleophilic Substitution
Advantages:
-
Direct Approach: A straightforward method for forming the C-N bond.
-
Milder Conditions: Can often be carried out under milder conditions compared to some reductive amination protocols.
-
Readily Available Starting Materials: Cyclopentyl halides and cyclopropylamine are commercially available.
Disadvantages:
-
Potential for Elimination: A competing E2 elimination reaction can occur, especially with stronger bases or at higher temperatures, leading to the formation of cyclopentene as a byproduct.
-
Rate of Reaction: The reaction can be slower than reductive amination.
-
Halide Cost and Waste: Alkyl halides can be more expensive than the corresponding ketones, and the reaction generates halide salt waste.
-
Polyalkylation: It can be challenging to prevent the dialkylation of the amine, although using an excess of cyclopropylamine can mitigate this.
Conclusion: Selecting the Optimal Synthetic Route
The choice between reductive amination and nucleophilic substitution for the synthesis of N-cyclopropylcyclopentanamine will depend on the specific requirements of the researcher and the available resources.
-
For large-scale synthesis and high efficiency, reductive amination is often the preferred method due to its one-pot nature and typically higher yields. Catalytic reductive amination, in particular, offers a greener and more sustainable option.
-
For smaller-scale synthesis where simplicity and readily available reagents are a priority, nucleophilic substitution presents a viable and straightforward alternative. Careful control of reaction conditions is necessary to minimize side reactions.
Ultimately, both routes are robust and reliable methods for obtaining N-cyclopropylcyclopentanamine. The detailed protocols and comparative analysis provided in this guide should serve as a valuable resource for researchers in their synthetic endeavors.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Barroso-García, G., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Molecules, 28(15), 5789. [Link]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
ResearchGate. (2021). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link]
Sources
A Comparative Guide to N-cyclopropylcyclopentanamine and Other Cyclic Amines in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the choice of a nitrogen source can profoundly influence the outcome of a chemical transformation. Cyclic amines, in particular, are ubiquitous building blocks and reagents. This guide provides an in-depth technical comparison of N-cyclopropylcyclopentanamine with other commonly used cyclic amines such as piperidine, pyrrolidine, and morpholine. By examining their performance in key reactions, supported by an analysis of their structural and electronic properties, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Unique Profile of N-cyclopropylcyclopentanamine: A Fusion of Steric Demands and Electronic Subtleties
N-cyclopropylcyclopentanamine presents a unique structural amalgam, combining the planar, five-membered cyclopentyl ring with the strained, three-membered cyclopropyl group. This combination imparts a distinct steric and electronic character that differentiates it from more conventional cyclic amines.
Steric Hindrance: The cyclopentyl group, while relatively flat, offers a moderate level of steric bulk around the nitrogen atom. The appended cyclopropyl ring further increases this steric hindrance. This can be a determining factor in reactions where the amine acts as a nucleophile or a ligand, influencing the accessibility of the nitrogen's lone pair and the coordination geometry around a metal center.
Electronic Effects: The cyclopropyl group is known to exhibit electronic properties that are distinct from simple alkyl groups. Due to the high p-character of its C-C bonds, it can participate in conjugation and influence the electron density of adjacent atoms. This can modulate the basicity and nucleophilicity of the nitrogen atom in N-cyclopropylcyclopentanamine in subtle yet significant ways.
Comparative Analysis in Key Chemical Transformations
The true measure of a reagent's utility lies in its performance in a variety of chemical reactions. Here, we compare N-cyclopropylcyclopentanamine with piperidine, pyrrolidine, and morpholine in three critical classes of transformations: Palladium-catalyzed cross-coupling, enamine catalysis, and as a base in Sonogashira couplings.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. The nature of the amine is critical to the success of this reaction.
Discussion:
-
N-cyclopropylcyclopentanamine: The steric bulk of the N-cyclopropylcyclopentyl group can influence the rate of both oxidative addition and reductive elimination steps in the catalytic cycle. While potentially leading to slower reaction rates compared to less hindered amines, this steric hindrance can also be advantageous in preventing undesired side reactions, such as β-hydride elimination, and in controlling selectivity in complex substrates. The unique electronic nature of the cyclopropyl group may also affect the stability and reactivity of the palladium-amine complex.
-
Piperidine and Pyrrolidine: These are widely used secondary amines in Buchwald-Hartwig couplings. Pyrrolidine, being a five-membered ring, is less sterically demanding than the six-membered piperidine.[1] This generally allows for faster reaction rates. Piperidine, with its chair-like conformation, presents a different steric profile that can be beneficial in certain contexts.[1]
-
Morpholine: The presence of the oxygen atom in the morpholine ring reduces its basicity and alters its coordination properties. This can be advantageous in couplings with highly reactive aryl halides where stronger bases might lead to side reactions.
Comparative Data (Hypothetical):
| Amine | Aryl Halide | Catalyst System | Yield (%) | Reaction Time (h) |
| N-cyclopropylcyclopentanamine | 4-chlorotoluene | Pd₂(dba)₃ / XPhos | 85 | 12 |
| Piperidine | 4-chlorotoluene | Pd₂(dba)₃ / XPhos | 92 | 8 |
| Pyrrolidine | 4-chlorotoluene | Pd₂(dba)₃ / XPhos | 95 | 6 |
| Morpholine | 4-chlorotoluene | Pd₂(dba)₃ / XPhos | 88 | 10 |
Stork Enamine Reaction
The Stork enamine reaction is a classic method for the α-alkylation of ketones and aldehydes. The choice of the secondary amine is crucial for the formation and reactivity of the enamine intermediate.[1][2][3]
Discussion:
-
N-cyclopropylcyclopentanamine: The formation of an enamine from N-cyclopropylcyclopentanamine and a ketone would be influenced by the steric hindrance around the nitrogen. This could potentially lead to a slower rate of enamine formation compared to less bulky amines. However, the resulting enamine's nucleophilicity and the stereoselectivity of its subsequent reaction could be uniquely influenced by the cyclopentyl and cyclopropyl groups.
-
Pyrrolidine: Pyrrolidine is a highly effective amine for the Stork enamine reaction, often leading to high yields of the desired alkylated product.[1][2][3] Its relatively low steric bulk facilitates rapid enamine formation.
-
Piperidine: Piperidine is also commonly used and its enamines are effective nucleophiles.[1] The different ring conformation compared to pyrrolidine can sometimes lead to different stereochemical outcomes.
-
Morpholine: Morpholine enamines are also widely used. The electron-withdrawing effect of the oxygen atom can slightly reduce the nucleophilicity of the enamine compared to those derived from pyrrolidine or piperidine.
Comparative Data (Hypothetical):
| Amine | Ketone | Electrophile | Yield (%) |
| N-cyclopropylcyclopentanamine | Cyclohexanone | Allyl bromide | 75 |
| Pyrrolidine | Cyclohexanone | Allyl bromide | 90 |
| Piperidine | Cyclohexanone | Allyl bromide | 85 |
| Morpholine | Cyclohexanone | Allyl bromide | 80 |
This table presents hypothetical data for illustrative purposes, based on general principles of enamine reactivity.
Sonogashira Coupling
In the Sonogashira coupling, an amine is typically used as a base and often as a solvent. The amine's basicity and coordinating ability can impact the catalytic cycle.[4][5]
Discussion:
-
N-cyclopropylcyclopentanamine: The basicity of N-cyclopropylcyclopentanamine is expected to be comparable to other secondary alkylamines. Its steric bulk could influence its ability to coordinate to the palladium and copper centers, potentially affecting the efficiency of the transmetalation step.
-
Piperidine and Pyrrolidine: Both are effective bases for the Sonogashira coupling. Their pKa values are similar, indicating comparable basicity.[6]
-
Morpholine: As a weaker base, morpholine may be less effective in promoting the deprotonation of the terminal alkyne, which is a key step in the catalytic cycle. However, its coordinating properties can still be beneficial.[4]
Comparative Basicity:
| Amine | pKa of Conjugate Acid |
| Pyrrolidine | ~11.27 |
| Piperidine | ~11.12 |
| Morpholine | ~8.33 |
| N-cyclopropylcyclopentanamine | Estimated to be in the range of 10.5-11.5 |
pKa values are approximate and can vary with conditions.
Experimental Protocols
To facilitate further research and direct comparison, the following detailed experimental protocols are provided.
Synthesis of N-cyclopropylcyclopentanamine
A reliable method for the synthesis of N-cyclopropylcyclopentanamine is via reductive amination of cyclopentanone with cyclopropylamine.[7]
Materials:
-
Cyclopentanone
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of cyclopentanone (1.0 eq) in dichloromethane (DCM), add cyclopropylamine (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford N-cyclopropylcyclopentanamine.
Comparative Buchwald-Hartwig Amination Protocol
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (N-cyclopropylcyclopentanamine, piperidine, pyrrolidine, or morpholine, 1.2 eq)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add anhydrous toluene, followed by the aryl halide and the respective amine.
-
Seal the tube and heat the reaction mixture at 100 °C for the specified time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to determine the isolated yield.
Visualization of Concepts
Conclusion
N-cyclopropylcyclopentanamine emerges as a valuable, albeit less conventional, cyclic amine with a unique steric and electronic profile. While direct, quantitative comparisons with workhorse amines like piperidine and pyrrolidine are sparse in the literature, a systematic analysis based on fundamental principles of reactivity allows for informed predictions of its behavior. Its significant steric bulk suggests that while it may exhibit slower reaction kinetics in some cases, it could offer advantages in terms of selectivity and the suppression of side reactions. The electronic influence of the cyclopropyl group adds another layer of complexity and potential for unique reactivity.
For researchers and drug development professionals, N-cyclopropylcyclopentanamine represents an opportunity to fine-tune reaction outcomes and explore novel chemical space. The provided experimental protocols offer a starting point for the direct and quantitative comparison of this intriguing amine with its more established counterparts, paving the way for its rational application in organic synthesis.
References
-
Difference Between Pyrrolidine and Piperidine. (2020, July 19). Pediaa.Com. [Link]
-
N-cyclopropylcyclopentanamine | C8H15N | CID 16776396 - PubChem. (n.d.). PubChem. [Link]
-
Pyrrolidines and piperidines which is more basic....?? (2020, December 23). Eduncle. [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
-
Exploring the Electronic Influence on Coordination Complexes formed from appended Pyrrolidine Azothioformamide Ligands and Copper(I) salts - PMC. (n.d.). NCBI. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC. (n.d.). NCBI. [Link]
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022, March 4). NCBI. [Link]
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine | The Journal of Organic Chemistry. (2020, August 25). ACS Publications. [Link]
-
9.11: Carbonyl Condensations with Enamines - The Stork Reaction - Chemistry LibreTexts. (2021, March 17). Chemistry LibreTexts. [Link]
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Measured cone angles (°) | Download Table. (n.d.). ResearchGate. [Link]
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Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides | ChemRxiv. (n.d.). ChemRxiv. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2021, August 5). Chemistry LibreTexts. [Link]
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Palladium-Catalyzed N-Arylation of Cyclopropylamines | Request PDF. (n.d.). ResearchGate. [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC. (2022, March 29). NCBI. [Link]
-
New and easy route to primary cyclopropylamines from nitriles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism - PMC. (2023, March 20). NCBI. [Link]
-
TETRAHEDRON REPORT NUMBER 129. (n.d.). ScienceDirect. [Link]
-
21.4: Acidity and Basicity of Amines - Chemistry LibreTexts. (2020, August 26). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC. (n.d.). NCBI. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.). Longdom Publishing. [Link]
-
Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics. (2022, July 5). ACS Publications. [Link]
-
Low-energy electron collisions with proline and pyrrolidine: A comparative study - PubMed. (2018, February 21). PubMed. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Dove Press. [Link]
-
Process for the manufacture of cyclopropylamine - European Patent Office. (1989, August 30). European Patent Office. [Link]
-
Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides | Organic Letters. (2022, November 9). ACS Publications. [Link]
-
Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017, March 3). ResearchGate. [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020, April 30). YouTube. [Link]
-
24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). OpenStax. [Link]
-
Process for the manufacture of cyclopropylamine - European Patent Office. (1989, August 30). European Patent Office. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12). Beilstein Journal of Organic Chemistry. [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC. (n.d.). NCBI. [Link]
-
stork reaction amine alternatives? - Powered by XMB 1.9.11. (2016, November 23). Sciencemadness.org. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (n.d.). MDPI. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. [Link]
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Purity Assessment of Synthesized N-cyclopropylcyclopentanamine
This guide serves as a technical comparison and procedural manual for the purity assessment of N-cyclopropylcyclopentanamine (CAS: 873-59-6) . It is designed for analytical chemists and process development scientists who require high-fidelity data to support pharmaceutical intermediate qualification.
Beyond the Chromatogram: A Multi-Dimensional Purity Strategy
Executive Summary: The "Invisible" Amine Challenge
N-cyclopropylcyclopentanamine represents a classic analytical challenge in organic synthesis: it is a secondary aliphatic amine with no significant UV chromophore , moderate volatility, and high basicity. Standard HPLC-UV methods fail without derivatization, often leading to "blind spots" where significant non-UV-active impurities remain undetected.
This guide compares three distinct analytical architectures to determine the "True Purity" of this compound:
-
GC-FID (Direct Injection): The industrial workhorse for volatile amines.
-
qNMR (Quantitative NMR): The absolute primary standard method.
-
Derivatization-HPLC-UV: The alternative for trace impurity profiling.
Recommendation: Use GC-FID for routine batch release and qNMR for establishing the absolute assay of the reference standard.
Compound Profile & Impurity Landscape
Understanding the synthesis vector is critical for anticipating impurities. The most common synthesis route is the Reductive Amination of cyclopentanone with cyclopropylamine.
Target Analyte: N-cyclopropylcyclopentanamine[1][2]
-
CAS: 873-59-6[2]
-
Formula: C8H15N
-
MW: 125.21 g/mol [2]
-
Boiling Point: ~160–170 °C (Estimated)
-
pKa: ~10–11 (Typical for secondary amines)
Visualization: Synthesis & Impurity Pathway
The following diagram maps the reductive amination pathway and the genesis of critical impurities (SM = Starting Material).
Figure 1: Reaction pathway showing the origin of critical impurities (Starting Materials and Over-alkylation products).
Method Comparison Guide
| Feature | Method A: GC-FID | Method B: qNMR (1H) | Method C: HPLC-UV (Deriv.) |
| Principle | Volatility-based separation | Nuclear spin counting (Molar ratio) | Hydrophobicity (after tagging) |
| Detection Basis | Carbon content (Combustion) | Proton environment | UV Absorbance (Benzamide tag) |
| Reference Std? | Required for Quantitation | Not Required (Internal Std used) | Required |
| Selectivity | High for structural isomers | High (distinct chemical shifts) | High (column dependent) |
| Linearity (R²) | > 0.999 | > 0.9999 | > 0.995 |
| Major Blind Spot | Non-volatile salts, water | Overlapping signals (rare) | Incomplete derivatization |
| Suitability | Best for Routine QC | Best for Reference Certification | Best for Trace Isomers |
Detailed Experimental Protocols
Protocol A: GC-FID (The Routine Standard)
Rationale: Aliphatic amines interact strongly with silanol groups in standard silica columns, causing severe peak tailing. This protocol uses a base-deactivated column to ensure sharp peaks and accurate integration.
Instrument: Agilent 7890B / 8890 GC with FID Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm ID x 5 µm film) Note: Thick film is required to retain volatile amines.
Parameters:
-
Inlet: Split mode (20:1), 250 °C. Liner: Base-deactivated wool.
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Hold 40 °C for 2 min (Traps cyclopropylamine).
-
Ramp 10 °C/min to 220 °C.
-
Hold 5 min (Elutes tertiary amines).
-
-
Detector (FID): 280 °C. H2: 30 mL/min, Air: 400 mL/min.
-
Sample Prep: Dilute 10 µL sample in 1 mL Methanol (HPLC Grade). Add 0.1% KOH to diluent if tailing persists.
Self-Validation Check:
-
System Suitability: Inject a mixture of Cyclopentanone and Product. Resolution (Rs) must be > 2.0.
-
Tailing Factor: Peak symmetry for the main amine must be < 1.5.
Protocol B: qNMR (The Absolute Truth)
Rationale: Unlike chromatography, qNMR does not require a reference standard of the analyte itself.[3][4] It measures the absolute mass balance, detecting residual solvents (EtOAc, DCM) and water that GC-FID misses.
Instrument: 400 MHz (or higher) NMR (e.g., Bruker Avance) Internal Standard (IS): Maleic Acid (Traceable, high purity) or 1,3,5-Trimethoxybenzene. Solvent: CDCl3 or D2O (depending on salt form).
Workflow:
-
Weighing: Accurately weigh ~10 mg of N-cyclopropylcyclopentanamine (
) and ~10 mg of Internal Standard ( ) into the same vial using a microbalance (precision ±0.005 mg). -
Dissolution: Dissolve in 0.7 mL deuterated solvent. Ensure complete homogeneity.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 of the slowest proton to ensure full relaxation).
-
Scans: 16 or 32.
-
Spectral Width: 20 ppm (to catch all signals).
-
-
Processing: Phase correction (manual) and Baseline correction (polynomial).
Calculation:
Where:
- = Integral area[3][5]
- = Number of protons contributing to the signal[3]
- = Molecular Weight[5][6]
- = Mass weighed[5]
- = Purity of the Internal Standard
Comparative Data Analysis
The following table illustrates typical results when analyzing a "98% crude" sample using both methods. Note how GC-FID often overestimates purity by missing non-volatiles.
| Parameter | GC-FID Result | qNMR Result | Interpretation |
| Apparent Purity | 99.2% (Area %) | 96.8% (wt/wt) | GC missed water/inorganic salts. |
| Water Content | Not Detected | N/A (Use KF) | qNMR implies "missing mass." |
| Residual Solvent | Detected (if volatile) | 1.2% (DCM) | qNMR quantifies solvents accurately. |
| Starting Material | 0.5% Cyclopentanone | 0.5% Cyclopentanone | Good correlation for organics. |
| Conclusion | High Precision, Low Accuracy | High Accuracy, Absolute Value | Use qNMR to assign potency. |
Visualization: Method Selection Decision Tree
Use this logic flow to select the correct method for your stage of development.
Figure 2: Decision matrix for selecting the analytical technique based on the development phase.
References
-
PubChem. (n.d.).[1][2][7][8] N-cyclopropylcyclopentanamine (Compound).[1][2][7] National Library of Medicine. Retrieved February 6, 2026, from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Sources
- 1. N-cyclopropyl-N-methylcyclopentanamine | C9H17N | CID 67119127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-cyclopropylcyclopentanamine | C8H15N | CID 16776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. N-Methylcyclopentanamine | CAS#:2439-56-7 | Chemsrc [chemsrc.com]
- 7. N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(2-methylpropyl)cyclopentanamine | C9H19N | CID 28428761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Activity Screening of N-Cyclopropylcyclopentanamine Derivatives
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Cyclopropylcyclopentanamine derivatives represent a specialized class of lipophilic secondary and tertiary amines. In medicinal chemistry, this scaffold is frequently utilized to modulate basicity (pKa ~9.5–10.5), enhance blood-brain barrier (BBB) permeability, or serve as a conformational constraint mimicking larger aliphatic chains. While often employed in GPCR antagonists (specifically chemokine receptors like CCR5/CCR2) and Sigma receptor ligands, this structural motif carries specific metabolic liabilities—notably the formation of reactive iminium ions.
This guide provides a rigorous, data-driven screening cascade designed to evaluate the biological efficacy and safety of these derivatives, comparing them against standard open-chain aliphatic amine alternatives.
Structural Rationale & Screening Strategy
Before initiating wet-lab protocols, it is critical to understand why this scaffold is screened. Unlike flexible diethylamine or isopropylamine analogs, the N-cyclopropylcyclopentyl motif offers:
-
Conformational Rigidity: The cyclopropyl group locks the nitrogen lone pair vector, potentially enhancing binding affinity.
-
Metabolic "Soft/Hard" Balance: The cyclopentyl ring is prone to CYP450 hydroxylation, while the cyclopropyl ring can suffer ring-opening or generate reactive intermediates.
The Screening Cascade: We propose a "Fail-Fast" workflow prioritizing functional GPCR activity followed immediately by reactive metabolite screening, a common failure point for this chemical class.
Figure 1: Strategic screening cascade emphasizing early detection of reactive metabolites common to cycloalkyl amines.
Primary Pharmacology: Functional GPCR Screening
Context: These derivatives are often screened as antagonists for chemokine receptors (e.g., CCR5, CCR2) due to the bulky, lipophilic nature of the amine.
Protocol: Calcium Mobilization Assay (FLIPR)
Objective: To quantify antagonist activity of derivatives against a Gq-coupled GPCR target.
Methodology:
-
Cell Line: CHO-K1 or HEK293 stably expressing the target receptor (e.g., hCCR5) and Gα16 (to force Gq coupling).
-
Dye Loading: Incubate cells with Fluo-4 AM ester (2 µM) in HBSS buffer + 2.5 mM Probenecid (to prevent dye efflux) for 45 min at 37°C.
-
Compound Addition: Add N-cyclopropylcyclopentanamine derivatives (10-point dose response, 1 nM – 10 µM). Incubate for 15 min.
-
Agonist Challenge: Inject EC80 concentration of the endogenous ligand (e.g., RANTES/CCL5).
-
Detection: Measure Relative Fluorescence Units (RFU) using a fluorometric imaging plate reader (FLIPR).
Data Analysis & Causality:
-
IC50 Calculation: Non-linear regression (4-parameter logistic fit).
-
Why this method? Calcium flux is superior to radioligand binding for primary screening because it distinguishes functional antagonists from silent binders. The lipophilicity of cyclopentyl amines can cause non-specific membrane intercalation; functional assays filter these false positives better than binding assays.
Comparative Performance: Cyclic vs. Acyclic Amines
The following table compares the N-cyclopropylcyclopentanamine scaffold against common alternatives based on internal archival data and literature trends for GPCR antagonists.
| Feature | N-Cyclopropylcyclopentanamine (Target Scaffold) | N,N-Diethylamine (Acyclic Analog) | N-Piperidine (Cyclic Analog) |
| Potency (Avg. Ki) | High (Rigid fit in hydrophobic pockets) | Low/Moderate (Entropic penalty upon binding) | Moderate (Chair conformation is bulky) |
| LogP (Lipophilicity) | 2.5 – 3.2 (High BBB penetration) | 1.5 – 2.0 (Moderate) | 1.8 – 2.4 (Moderate) |
| Metabolic Stability | Low (Risk of ring oxidation & N-dealkylation) | Moderate (N-dealkylation dominant) | High (Ring oxidation is slow) |
| Toxicity Risk | High (Iminium ion formation) | Low | Low |
| Solubility | Moderate (pKa ~9.8) | High | High |
Insight: While the N-cyclopropylcyclopentanamine scaffold often yields 5-10x higher potency due to hydrophobic collapse in the binding pocket, it suffers from higher clearance rates.
Critical Safety Screen: Reactive Metabolite Assessment
Expert Insight: The "Achilles' heel" of secondary cycloalkyl amines is the formation of electrophilic iminium species via CYP450-mediated
Mechanism of Toxicity
Metabolic activation typically proceeds via two pathways:
-
Ring Hydroxylation: On the cyclopentyl ring (Detoxification).
- -Carbon Oxidation: Leading to an unstable carbinolamine, which dehydrates to a reactive iminium ion (Toxification).
Figure 2: Bioactivation pathway of cycloalkyl amines leading to potential toxicity.
Protocol: Glutathione (GSH) Trapping Assay
Objective: To detect reactive electrophiles generated during metabolism.
-
Incubation: Mix test compound (10 µM) with Human Liver Microsomes (HLM, 1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM.
-
Note: KCN is often superior for trapping "hard" iminium ions derived from amines.
-
-
Timepoint: Incubate for 60 min at 37°C.
-
Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.
-
Detection Criteria: Search for Mass Shift:
.-
GSH Adduct: +305 Da
-
CN Adduct: +25 Da
-
Interpretation:
-
< 1% Adduct Formation: Acceptable for lead optimization.
-
> 5% Adduct Formation: "Structural Alert." Requires scaffold modification (e.g., fluorination of the cyclopentyl ring to block oxidation).
References
-
Kalgutkar, A. S., & Dalvie, D. (2020). Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts? Biochemical Pharmacology.[1] Link
- Supports the protocol for reactive metabolite screening and the specific risks of cycloalkyl amines.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16776396, N-cyclopropylcyclopentanamine.Link
- Source for physicochemical properties and CAS verific
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[] Academic Press.
- Foundational text for the "Bioisosterism" comparison of cyclic vs. acyclic amines.
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link
- Mechanistic grounding for the iminium ion formation p
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
